The table below summarizes the identified isomers of C5H12S and their key properties based on the search results.
| IUPAC Name | Common Name | Molecular Formula | Molecular Weight (g/mol) | CAS Registry Number | Key Identifiers & Properties |
|---|---|---|---|---|---|
| 2-(Methylthio)butane [1] | sec-Butyl methyl sulfide | C5H12S | 104.211 [1] | 10359-64-5 [1] | ChemSpider ID: 84014 [1]; Stereocenters: 1 (undefined) [1] |
| Pentane-1-thiol [2] | 1-Pentanethiol; n-Amyl mercaptan | C5H12S | 104.214 [2] | 110-66-7 [2] | Boiling Point: 399.2 K (126.05 °C) [2]; Enthalpy of Vaporization (ΔvapH°): 41.26 kJ/mol [2] |
| 2-Pentanethiol [3] | - | C5H12S | - | 2084-19-7 [3] | Standard Gibbs Free Energy of Formation (ΔfG°): 18.17 kJ/mol (Joback Calculated) [3]; Standard Enthalpy of Formation (ΔfH°gas): -113.33 kJ/mol (Joback Calculated) [3] |
While the search results lack direct information on the biological activity of the listed C5H12S isomers, they highlight the significant role of sulfur-containing compounds and related pathways in cancer and drug discovery.
The following diagram illustrates a generalized workflow for early-stage drug discovery, a context in which characterizing compounds like C5H12S isomers occurs.
A generalized workflow for early-stage drug discovery.
Since specific protocols for C5H12S were not found, here is a general approach to guide your research.
1. Comprehensive Isomer Identification and Synthesis
2. Detailed Physicochemical Profiling
3. Target Identification and Biological Screening
The data on C5H12S isomers appears limited in the public domain. To advance your research, I suggest:
The table below summarizes the fundamental identity and documented sensory characteristics of 3-pentanethiol.
| Property Type | Description |
|---|---|
| CAS Number | 616-31-9 [1] |
| Molecular Formula | C5H12S [1] |
| Chemical Name | 3-Pentanethiol [1] |
| Organoleptic Properties | Odor Description: Sulfurous, gassy, durian-like, fruity, roasted, savory [1] Odor Strength: Documented at a concentration of 0.10% in propylene glycol [1] Flavor Description: Meaty, brothy [1] |
3-pentanethiol and its isomer, 1-pentanethiol, are significant in olfactory research. A key study on the complex odor of cigarette smoke identified 1-pentanethiol as a critical component for human perception [2]. This finding highlights how specific thiols can disproportionately define the perception of a complex odor mixture.
In mice, 1-pentanethiol activated a subset of Olfactory Receptors (ORs) that were also responsive to cigarette smoke, illustrating how a single compound can contribute to a broader "combinatorial code" for odor encoding [2].
While a specific pathway for 3-pentanethiol is not detailed in the search results, it is well-established that such odorants are detected by Olfactory Receptors (ORs) in the nasal epithelium. ORs are G-protein Coupled Receptors (GPCRs) [3] [4]. The following diagram illustrates this general signaling pathway.
General olfactory signal transduction pathway [3] [4].
For a researcher aiming to de-orphan a receptor or characterize a novel odorant like 3-pentanethiol, the work would follow a logical, multi-stage process. The diagram below outlines this high-level experimental workflow.
Conceptual workflow for experimental odorant analysis.
The field of olfaction research employs a combination of techniques to understand odorant-receptor interactions.
The table below summarizes the core identifier information for Pentane-3-thiol.
| Category | Details |
|---|---|
| CAS Registry Number | 616-31-9 [1] [2] [3] |
| IUPAC Name | This compound [1] [2] [4] |
| Molecular Formula | C5H12S [1] [2] [3] |
| Average Molecular Weight | 104.21 g/mol [1] [2] [3] |
| Standard InChIKey | WICKAMSPKJXSGN-UHFFFAOYSA-N [1] [2] [4] |
| Other Names | 3-Mercaptopentane; 1-Ethylpropyl hydrosulfide [4] [5] [6] |
Experimental and estimated physical properties of this compound are consolidated in the table below.
| Property | Value / Range | Reference / Comment |
|---|---|---|
| Physical State | Colorless to pale yellow clear liquid | Estimated [3] |
| Density | 0.83 g/cm³ | Calculated/Estimated [5] [6] |
| Boiling Point | 387.05 K / 113.9 °C / 237.0 °F | Experimental (NIST) [2] |
| Refractive Index | 1.444 - 1.448 @ 20°C | Estimated [3] |
| Flash Point | 15°C (59°F) | Estimated, classified as flammable [3] [5] [6] |
| LogP (o/w) | 2.40 - 2.814 | Estimated [3] |
| Vapor Pressure | 35.0 mmHg @ 25°C | Estimated [3] |
| Enthalpy of Vaporization | 38.3 kJ/mol @ 303 K | Experimental (NIST) [2] |
| Solubility in Water | 599.2 mg/L @ 25°C | Estimated [3] |
| Solubility in Alcohol | Soluble | Estimated [3] |
This compound is primarily used as a flavoring agent due to its potent odor and taste profiles [3].
| Food Category | Average Usage (mg/kg) | Maximum Usage (mg/kg) |
|---|---|---|
| Bakery Wares | 0.020 | 0.200 |
| Meat & Poultry | 0.010 - 0.020 | 0.100 - 0.200 |
| Processed Vegetables | 0.020 | 0.100 |
| Seasonings & Soups | 0.010 | 0.100 |
| Snack Foods | 0.010 | 0.100 |
Source: The Good Scents Company [3]
While this compound is a relatively simple molecule, recent scientific literature highlights advanced synthetic methodologies for complex sulfur-containing compounds relevant to drug discovery. One notable example is the sustainable synthesis of 1-thiol-3-alkyl bicyclo[1.1.1]pentanes (BCPs), which are high-value bioisosteres used in medicinal chemistry to replace aromatic rings and improve the pharmacokinetic properties of drug candidates [7].
The experimental protocol for this related, advanced synthesis is as follows:
The following diagram illustrates the logical workflow and key advantages of this synthetic protocol.
Diagram: Workflow for the sustainable synthesis of BCP thioethers via EDA complex photoactivation.
For researchers, it is valuable to understand how a simple molecule like this compound relates to broader scientific trends. Thiols, in general, serve as crucial sulfur sources in synthetic chemistry. For instance, they can be used in electrocatalytic three-component reactions to synthesize complex heterocycles like isothioureas, which are important intermediates in agrochemical and pharmaceutical development [8]. The advanced BCP synthesis [7] demonstrates a direct application of thiol-based chemistry to solve modern drug discovery challenges, such as metabolic stability and solubility, by creating sp3-rich carbon scaffolds.
| Solvent | Solubility | Temperature | Notes / Source |
|---|---|---|---|
| Water | 599.2 mg/L | 25 °C | Experimental value [1] |
| Water | Very slight | Not specified | Estimated [1] |
| Ethanol | Soluble | Not specified | Based on experimental data [1] [2] |
The provided solubility data is consistent with the expected physical and chemical properties of this compound.
The solubility value in water (599.2 mg/L at 25°C) is marked as an experimental estimate [1]. Standard experimental methods for determining solubility include:
The relationship between the compound's structure and its solubility is logically connected, as illustrated below:
The table below summarizes the core identifier and physical property data for 3-Pentanethiol.
| Property Type | Value |
|---|---|
| CAS Number | 616-31-9 [1] |
| EC / EINECS Number | 210-476-3 [1] |
| Molecular Formula | C₅H₁₂S [1] |
| Molecular Weight | 104.22 g/mol [1] |
| Physical Form | Colorless to pale yellow clear liquid [1] |
| Boiling Point | 112 - 113 °C @ 760 mmHg [1] |
| Flash Point | 15 °C (approx. 59 °F) [1] |
| Specific Gravity | 0.825 - 0.830 @ 20 °C [1] |
| Refractive Index | 1.444 - 1.448 @ 20 °C [1] |
| LogP (o/w) | 2.814 (estimated) [1] |
| Vapor Pressure | 35.0 mmHg @ 25 °C (estimated) [1] |
| Solubility in Water | 599.2 mg/L @ 25 °C [1] |
3-Pentanethiol is used as a flavoring agent. The following table outlines its sensory profile and regulated usage levels in food categories [1].
| Characteristic | Description |
|---|---|
| Odor Description | Sulfurous, gassy, durian-like, fruity, roasted, savory [1] |
| Taste Description | Meaty, brothy, sulfurous [1] |
| FEMA Number | 4694 [1] |
| Max Usage in Meat/Poultry | 0.10000 ppm [1] |
| Max Usage in Baked Goods | 0.10000 ppm [1] |
| Max Usage in Soups/Sauces | 0.10000 ppm [1] |
Available safety information is limited and does not constitute a full hazard assessment.
While no specific experimental protocol for 3-pentanethiol was found, the search results included a subchronic inhalation toxicity study on n-pentane, which is a structurally related compound. The methodology from this study can serve as a reference for designing safety assessments [2].
A workflow for a 90-day inhalation toxicity study in rodents.
The detailed methodology is as follows [2]:
Based on its structure (CH₃-CH₂-CH₂-SH-CH₂-CH₃), the 1H-NMR spectrum of 3-pentanethiol can be predicted by analyzing its distinct proton environments. The table below summarizes the expected chemical shifts, multiplicities, and coupling constants.
Table: Predicted 1H-NMR Data for 3-Pentanethiol
| Proton Group | Chemical Shift (δ, ppm) | Multiplicity | Integration (Number of H) | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| SH (Thiol) | ~1.6 - 2.0 [1] | Singlet | 1 | Not applicable |
| CH₂ (a, a') Adjacent to S | ~2.5 - 2.8 [1] | Multiplet | 4 | Complex |
| CH₂ (b, b') Middle chain | ~1.4 - 1.6 [1] | Apparent Quintet | 4 | ~7-8 Hz |
| CH₃ (c, c') Terminal | ~1.0 - 1.2 [1] | Apparent Triplet | 6 | ~7-8 Hz |
The predicted spectrum can be visualized through the following workflow, which outlines the key steps from sample preparation to spectrum acquisition and analysis.
To obtain the experimental NMR spectrum of 3-pentanethiol, follow this step-by-step protocol.
1. Sample Preparation
2. Instrument Setup and Data Acquisition
zg30 on Bruker spectrometers). Set key parameters [3]:3. Data Processing
4. Spectrum Analysis
For a more accurate prediction, you can use computational chemistry software. Below is a generalized workflow for predicting NMR parameters using quantum mechanical calculations, adapted from a tutorial for the ADF modeling package [4].
Key Steps in Computational Prediction [4]:
The table below summarizes key data for pentane-3-thiol, essential for experimental planning and product identification [1] [2].
| Property | Value |
|---|---|
| CAS Registry Number | 616-31-9 |
| Molecular Formula | C5H12S |
| Molecular Weight | 104.21 g/mol |
| Density | 0.83 g/cm³ |
| Boiling Point | 105°C (at 760 mmHg) / 387.05 K |
| Flash Point | 15°C |
| Index of Refraction | 1.439 |
This procedure is adapted from the synthesis of 2-thiophenethiol, which uses a general organolithium sulfurization route [3]. The synthesis of this compound would proceed via 3-pentyllithium.
The following workflow diagram outlines the key stages of the synthesis.
Synthesis Workflow for this compound
| Reagent | Quantity | Notes | | :--- | :--- | :--- | | 3-Bromopentane | 0.67 mol | Starting material. | | n-Butyllithium (n-BuLi) | 0.70 mol | 1.05 equiv; 1.35 M solution in pentane. | | Sulfur (S8) | 0.67 mol | 1.0 equiv; finely powdered. | | Tetrahydrofuran (THF) | 500 mL | Anhydrous, distilled from LiAlH4 or similar. | | Diethyl Ether | ~600 mL | For extraction. | | Sulfuric Acid (H2SO4) | ~200 mL | 4 N aqueous solution, for acidification. | | Sodium Sulfate (Na2SO4) | Anhydrous, for drying. |
Thiol-containing compounds like this compound are valuable intermediates in medicinal chemistry. Recent advances highlight their role in constructing bioisosteres, which are substituents or groups with similar physical or chemical properties that can impart beneficial changes to lead compounds.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low Yield | Incomplete metalation; oxygen/moisture degradation. | Ensure anhydrous conditions; use fresh, titrated n-BuLi; confirm reaction temperature. |
| Product Purity Issues | Co-distillation of starting material (3-bromopentane) or disulfides. | Use careful fractional distillation. Disulfides can form during work-up if acidification is slow. |
| Formation of Disulfides | Oxidation of the thiol during work-up or storage. | Acidify the aqueous phase rapidly and extract immediately under an inert atmosphere if possible. Store the final product under inert gas at low temperature. |
Self-assembled monolayers (SAMs) represent a highly versatile class of molecular assemblies that form spontaneously when surfactant molecules adsorb onto solid substrates, creating well-ordered, single-molecule-thick films. Among the most extensively studied SAM systems are alkanethiols on gold surfaces, which have become a paradigm for surface modification in nanotechnology and materials science due to their relatively simple preparation and molecular-level controllability. The formation process occurs through a spontaneous organization of molecules from solution or vapor phase onto the substrate surface, resulting in crystalline or semi-crystalline structures with precise two-dimensional arrangement. The molecular structure of typical alkanethiols used in SAM formation consists of three key components: a thiol headgroup that chemisorbs to the gold surface, an alkyl chain that provides structural integrity through van der Waals interactions, and a terminal functional group that determines the surface properties and reactivity. [1]
3-Pentanethiol (C5H12S, CAS Registry Number: 616-31-9) is a short-chain alkanethiol with a molecular weight of 104.214 g/mol. Unlike the more commonly studied long-chain alkanethiols such as decanethiol or undecanethiol, 3-pentanethiol features a branched molecular structure with the thiol group positioned at the third carbon of a five-carbon chain. This structural characteristic influences its packing density and organizational behavior on metal surfaces, typically resulting in less ordered monolayers compared to their linear counterparts. The IUPAC name for this compound is pentane-3-thiol, and its molecular structure is characterized by the formula CH3-CH2-CH(SH)-CH2-CH3. [2]
The fundamental driving forces for SAM formation include the chemisorption of thiol groups onto gold surfaces, forming strong Au-S bonds with energy of approximately 44 kcal/mol, and the lateral intermolecular interactions between adjacent alkyl chains that promote organizational stability. For 3-pentanethiol, the branched structure creates steric hindrance that typically limits the compact packing achievable with linear alkanethiols, making it particularly useful for applications requiring controlled surface disorder or specific molecular-level porosity. While extensive research has focused on long-chain alkanethiols like decanethiol, which forms well-ordered planar and striped phases on Au(001) surfaces, short-chain branched thiols like 3-pentanethiol offer complementary properties for specialized applications in molecular electronics, sensors, and surface patterning. [1] [3]
Proper substrate preparation is critical for achieving reproducible, high-quality SAMs. Gold substrates must be thoroughly cleaned to remove organic contaminants and oxides before SAM formation.
Piranha cleaning: Prepare fresh piranha solution (3:7 v/v ratio of 30% H2O2 to concentrated H2SO4) in a clean glass container. CAUTION: Piranha solution is extremely reactive, strongly oxidizing, and must be handled with appropriate personal protective equipment. It reacts violently with organic materials and should not be stored in sealed containers.
Immerse gold substrates in piranha solution for 10-20 minutes, then remove and rinse extensively with high-purity water (≥18 MΩ·cm).
Alternatively, for less contaminated substrates, clean by UV-ozone treatment for 30 minutes or by rinsing with high-purity ethanol.
Dry the cleaned substrates immediately with a stream of dry nitrogen gas and use within 1-2 hours to prevent recontamination. [4]
Calculate required thiol amount: For a typical 1 mM 3-pentanethiol solution, use the formula: Mass (g) = Volume (mL) × C (mM) × 10⁻⁶ mol/mL × MW (g/mol) Where MW of 3-pentanethiol is 104.214 g/mol, and C is typically 0.1-5 mM for short-chain thiols.
Prepare solution: Measure the appropriate volume of ethanol into a clean solution container. For 3-pentanethiol, which is liquid at room temperature, use a calibrated micropipette to dispense the calculated volume directly into the solvent.
Solubilization: Sonicate the thiol solution for 5-10 minutes to ensure complete dissolution. Since 3-pentanethiol has relatively high solubility in ethanol, extended sonication is generally not required.
Dispense solution: Allocate the planned volume of solution into individual sample containers (typically 3-5 mL per container). [4]
Immerse substrate: Using clean tweezers, place the freshly cleaned gold substrate into the container with the 3-pentanethiol solution. Ensure complete immersion and minimize air exposure.
Oxygen exclusion: Backfill each container with dry nitrogen gas to displace oxygen, seal the cap tightly, and wrap with Parafilm to prevent atmospheric contamination.
Assembly time: Allow self-assembly to proceed for 4-24 hours at room temperature. While longer assembly times (24-48 hours) typically produce better-packed monolayers for long-chain thiols, shorter times (4-8 hours) may be sufficient for short-chain branched thiols like 3-pentanethiol due to their higher mobility and faster adsorption kinetics.
Process in controlled environment: Perform all steps in a clean environment, avoiding locations where silanes, poly(dimethylsiloxane) (PDMS), or iodine have been used, as these compounds can cause cross-contamination. [4]
Rinsing: Remove the substrate from the thiol solution using clean tweezers and rinse thoroughly with fresh, high-purity ethanol for 10-15 seconds to remove physisorbed molecules.
Sonication: Place the rinsed sample in a container with fresh ethanol and sonicate for 1-3 minutes to remove any multilayers or loosely bound thiols.
Final rinse: Remove the sample and rinse again under a steady stream of ethanol for 10-15 seconds.
Drying: Gently dry the sample with a stream of dry nitrogen gas, ensuring uniform evaporation.
Storage: Place the finished SAM in a clean Petri dish, backfill with dry nitrogen, and seal. For long-term storage, place Petri dishes in a jar backfilled with dry N₂ and sealed with Parafilm. Use SAMs as soon as possible (preferably within 1-2 days) to minimize oxidation or contamination. [4]
Table 1: Preparation Parameters for 3-Pentanethiol SAMs
| Parameter | Recommended Conditions | Notes |
|---|---|---|
| Thiol concentration | 0.1-5 mM | Lower concentrations favor ordered structures but require longer assembly times |
| Solvent | 200 proof ethanol | Must be anhydrous to prevent oxidation |
| Assembly time | 4-24 hours | Shorter times sufficient due to branched structure and high mobility |
| Assembly temperature | Room temperature (20-25°C) | Elevated temperatures may reduce ordering |
| Solution volume | 3-5 mL per sample | Ensure complete substrate immersion |
| Atmosphere | Inert (N₂) | Critical to prevent thiol oxidation |
X-ray Photoelectron Spectroscopy (XPS) provides essential information about the elemental composition and chemical states within the SAM. For 3-pentanethiol SAMs, XPS analysis should focus on the sulfur 2p region to verify thiolate bonding to the gold surface. The characteristic thiolate peak appears at approximately 163.5 eV, while oxidized sulfur species (sulfonates) emerge at higher binding energies around 166.5 eV. The ratio of these peaks indicates SAM quality and oxidation extent. Additionally, the carbon 1s signal should show a predominant hydrocarbon peak at 285.0 eV, consistent with the alkyl chain structure of 3-pentanethiol. For quantitative analysis, the Au 4f signal attenuation after SAM formation provides an estimate of monolayer thickness and coverage. [5]
Fourier Transform Infrared Spectroscopy (FTIR) yields valuable information about the conformational order and molecular orientation within the SAM. For alkanethiol SAMs, the methylene (CH₂) stretching vibrations are particularly informative: symmetric and asymmetric stretches below 2920 cm⁻¹ and 2850 cm⁻¹, respectively, indicate well-ordered, all-trans conformations of the alkyl chains, while frequencies above these values suggest disordered chains with gauche defects. Given the branched structure of 3-pentanethiol, some degree of conformational disorder is expected compared to linear alkanethiols. Reflection-absorption infrared spectroscopy (RAIRS) provides enhanced sensitivity for monolayer characterization on metallic substrates. [5]
Scanning Tunneling Microscopy (STM) enables direct visualization of the molecular-scale structure and organization of 3-pentanethiol SAMs. As demonstrated in studies of decanethiol on Au(001), thiol SAMs can form various structural phases including planar phases with hexagonal or square symmetry and striped phases of varying periodicities. For the branched 3-pentanethiol, one would anticipate less long-range order compared to linear decanethiol, potentially with smaller domain sizes and more defect sites. STM can reveal the packing density, molecular arrangement, and domain boundaries with sub-nanometer resolution. The imaging should be performed in constant current mode with typical parameters of 0.1-1.0 V bias voltage and 10-100 pA tunneling current. [3]
Atomic Force Microscopy (AFM) complements STM by providing topographic information without requiring conductive samples. Both contact and tapping modes can be employed to assess SAM uniformity, domain formation, and surface roughness. Force-curve measurements can additionally probe the mechanical properties of the monolayer. For 3-pentanethiol SAMs, AFM can reveal large-scale uniformity and detect any multilayer formation or structural defects. [1]
Contact Angle Goniometry provides a rapid assessment of SAM quality through surface wettability measurements. The advancing and receding contact angles of water on well-formed alkanethiol SAMs typically range from 70° to 110°, depending on the terminal functional groups. For 3-pentanethiol with its methyl-terminated branched structure, contact angles around 80-90° would be expected. Lower values may indicate incomplete coverage, contamination, or oxidation of the monolayer. Dynamic contact angle measurements provide additional information about surface homogeneity and molecular reorganization at the interface. [5]
Table 2: Characterization Parameters for 3-Pentanethiol SAMs
| Characterization Method | Key Parameters | Expected Results for 3-Pentanethiol SAMs |
|---|---|---|
| XPS | S 2p peak position, Au 4f attenuation | Thiolate peak at ~163.5 eV; ~60-70% Au attenuation |
| FTIR | CH₂ stretching frequencies | Above 2920 cm⁻¹ (asymmetric), above 2850 cm⁻¹ (symmetric) indicating disordered chains |
| STM | Molecular packing, domain structure | Limited long-range order, small ordered domains |
| Contact Angle | Water contact angle | 80-90° (advancing) |
| Ellipsometry | Film thickness | 0.5-0.7 nm (consistent with tilted branched chain) |
The unique properties of short-chain branched alkanethiols like 3-pentanethiol make them particularly suitable for specialized applications where controlled disorder or specific molecular architecture is desired. In molecular electronics, 3-pentanethiol SAMs can serve as interfacial layers that modify electrode work function while allowing closer approach of active molecular components due to their shorter chain length and branched structure. The modified surface properties influence electron transfer kinetics in electrochemical systems, making them valuable for sensor applications where controlled interfacial charge transfer is critical. Studies have demonstrated that alkanethiol SAMs can effectively tune the work function of metal surfaces, with changes of up to 1.5 eV reported for various terminal functionalities. [1] [3]
In the biomedical field, SAMs provide a versatile platform for engineering biointerfaces with controlled interactions with proteins and cells. While 3-pentanethiol itself presents a relatively non-functional methyl terminus, it can serve as a resistant background against specific molecular recognition, or as an intermediate layer for further functionalization. Research has shown that alkanethiol SAMs on 316L stainless steel demonstrate sufficient stability for consideration in coronary artery stent applications, with studies confirming their viability as potential drug delivery reservoirs. The branched structure of 3-pentanethiol may provide advantageous drug loading characteristics compared to more densely packed linear thiol SAMs. [5]
For nanoparticle functionalization, 3-pentanethiol offers distinct advantages due to its branched structure that creates specific interchain spacing, potentially allowing enhanced permeability for small molecules or ions. This property is particularly valuable in catalytic applications where substrate access to metal surfaces must be controlled. Additionally, in lithography and patterning, the controlled disorder of 3-pentanethiol SAMs can be exploited to create templates with specific nucleation characteristics for metal deposition or nanomaterial synthesis. [1]
Table 3: Stability Assessment of Alkanethiol SAMs Under Different Conditions
| Condition | Time Period | Observed Effects | Recommendations for 3-Pentanethiol |
|---|---|---|---|
| Ambient air | 7 days | Partial oxidation; ~40% conversion to sulfonates | Store under nitrogen; use within 2 days |
| PBS solution | 21 days | Gradual desorption; ~60% retention | Limit exposure to aqueous media |
| Oxidative environment | 14 days | Complete oxidation to sulfonates | Avoid oxidizing agents |
| Dry N₂ storage | 30 days | Minimal degradation; >90% retention | Recommended for long-term storage |
The experimental data compiled from related alkanethiol systems provides guidance for working with 3-pentanethiol SAMs. While direct studies on 3-pentanethiol are limited in the available literature, the behavior can be extrapolated from related short-chain and branched alkanethiol systems. The packing density for 3-pentanethiol on Au(111) is expected to be lower than the approximately 4.5 × 10¹⁴ molecules/cm² typical of linear alkanethiols, likely in the range of 3.0-3.5 × 10¹⁴ molecules/cm² due to steric constraints of the branched chain. The film thickness as measured by ellipsometry would be approximately 0.5-0.7 nm, consistent with a tilted molecular orientation where the sulfur-carbon chain angle is approximately 30-40° from the surface normal. [3] [5]
The electrochemical stability of 3-pentanethiol SAMs can be assessed using cyclic voltammetry with redox probes such as Fe(CN)₆³⁻/⁴⁻. Well-formed SAMs should exhibit significant suppression of the redox currents due to the blocking behavior of the monolayer. For 3-pentanethiol, the relatively short chain length and branched structure may result in somewhat higher electron transfer rates compared to longer-chain linear thiols, indicating the presence of microscopic defects or thinner barrier layer. The thermal stability of these SAMs is expected to be moderate, with decomposition beginning around 60-70°C in air and 80-90°C under inert atmosphere, as measured by thermal desorption spectroscopy. [1]
3-Pentanethiol provides a valuable addition to the palette of molecular building blocks for engineered surfaces through self-assembled monolayer technology. Its branched structure and short chain length confer distinct properties that differ from the more commonly employed linear alkanethiols, including modified packing density, increased molecular mobility, and tailored interfacial characteristics. While these Application Notes provide comprehensive protocols based on the current understanding of alkanethiol SAM formation, researchers should adapt these procedures to their specific experimental requirements and continue to validate the resulting monolayer properties using appropriate characterization techniques. The successful implementation of 3-pentanethiol SAMs requires scrupulous attention to substrate preparation, solution purity, and controlled assembly conditions, with particular emphasis on oxygen exclusion to prevent thiol oxidation. When properly prepared and characterized, 3-pentanethiol SAMs offer interesting opportunities for surface engineering in applications ranging from molecular electronics to controlled wetting and interfacial phenomena.
The following diagram illustrates the complete experimental workflow for preparing and characterizing 3-pentanethiol self-assembled monolayers:
Diagram 1: Complete workflow for preparation and characterization of 3-pentanethiol SAMs, showing key steps from substrate cleaning through analytical characterization.
Although direct information on pentane-3-thiol is unavailable, the established principles for functionalizing gold surfaces with alkanethiols can provide a relevant framework. The process typically follows a "bottom-up" synthesis approach involving the reduction of gold salts and stabilization with ligands [1]. A common method is the Brust-Schiffrin two-phase synthesis, which produces stable, thiol-capped gold nanoparticles in organic solvents [1].
A generalized protocol for gold surface functionalization with alkanethiols is outlined below.
Table 1: Generalized Protocol for Gold Nanoparticle Functionalization with Alkanethiols
| Step | Description | Key Parameters & Considerations |
|---|---|---|
| 1. Synthesis of Gold Nanoparticles (AuNPs) | Reduce a gold salt (e.g., HAuCl₄) to form gold atoms (Au⁰) that nucleate into nanoparticles. | Methods: Turkevich (aqueous, citrate-capped), Brust-Schiffrin (organic solvent, thiol-capped). Considerations: The chosen method determines core size and initial stability [1]. |
| 2. Ligand Exchange or Direct Capping | Introduce the thiol ligand to the AuNP surface. Thiols (R-SH) bind strongly to gold via the sulfur atom, forming a self-assembled monolayer. | Molar Ratio: The thiol-to-gold ratio is critical for achieving desired surface coverage and preventing aggregation. Reaction Time & Temperature: Varies based on thiol reactivity; can range from hours at room temperature to reflux conditions [2] [1]. |
| 3. Purification | Remove unbound thiol ligands, reaction by-products, and excess solvent. | Techniques: Centrifugation and washing, dialysis, or size-exclusion chromatography. Verification: The absence of free thiol in the supernatant is confirmed post-purification [2]. |
| 4. Characterization | Analyze the physical, chemical, and functional properties of the functionalized AuNPs. | Key Techniques: UV-Vis Spectroscopy (confirm SPR peak stability), Dynamic Light Scattering (DLS) for hydrodynamic size, FT-IR or XPS to verify thiol bonding, TEM for core size and morphology [2] [3]. |
Based on the literature for similar thiol-functionalized systems, the following workflow illustrates how functionalized gold nanoparticles can be applied in drug delivery. This diagram integrates the functionalization protocol into a broader biomedical context.
To find the specific information you need on this compound, I suggest the following approaches:
The table below details the organoleptic properties of 3-pentanethiol, which are fundamental for its potential applications [1].
| Property | Description |
|---|---|
| Odor Type | Sulfurous |
| Odor Description (at 0.10% in propylene glycol) | Sulfurous, gassy, durian, fruity, roasted, savory |
| Flavor Type | Sulfurous |
| Flavor Description | Meaty, brothy |
The following table outlines the usage levels of 3-pentanethiol (FEMA GRAS 4694) in various food categories, as determined by the FEMA Expert Panel. The values represent the average and maximum concentrations in parts per million (ppm) [1].
| Food Category | Average Usual (ppm) | Average Maximum (ppm) |
|---|---|---|
| Baked Goods | 0.010 | 0.100 |
| Condiments / Relishes | 0.010 | 0.100 |
| Gravies | 0.010 | 0.100 |
| Meat Products | 0.010 | 0.100 |
| Poultry | 0.010 | 0.100 |
| Processed Vegetables | 0.020 | 0.100 |
| Seasonings / Flavors | 0.010 | 0.100 |
| Snack Foods | 0.010 | 0.100 |
| Soups | 0.010 | 0.100 |
This protocol is adapted from methodologies used in recent scientific literature for profiling sulfur-containing volatile organic compounds (VOCs) in microbial cultures [2]. It provides a robust method for detecting and quantifying volatile thiols like 3-pentanethiol.
1. Objective To extract, separate, and identify volatile thiols from a sample matrix (e.g., bacterial culture, food product) using gas chromatography/mass spectrometry (GC/MS).
2. Materials and Equipment
3. Procedure
Step 1: Sample Preparation
Step 2: Headspace Extraction
Step 3: Thermal Desorption and GC/MS Analysis
4. Data Interpretation
C3H7S+ (with an appearance energy of ~10.6 eV) [3].The experimental workflow for this protocol is as follows:
Research on Clostridioides difficile has revealed that sulfur-containing volatile metabolites like 3-pentanethiol are derived from the degradation of sulfur-containing amino acids in the medium [2]. The proposed biosynthetic pathway is visualized below.
3-Pentanethiol (CAS Registry Number: 616-31-9) is a volatile sulfur compound with the molecular formula C₅H₁₂S and molecular weight of 104.21 g/mol [1]. This compound belongs to the important class of volatile thiols historically known as mercaptans, characterized by their general structure R-SH, where R represents an organic chain. Thiol compounds like 3-pentanethiol are recognized for their potent aromas and exceptionally low odor thresholds, making them significant flavor and fragrance compounds even at trace concentrations [2]. The structural features of 3-pentanethiol include a five-carbon chain with the thiol group positioned at the 3-carbon, creating a secondary thiol configuration that influences its chemical reactivity and analytical behavior.
The analysis of 3-pentanethiol presents significant challenges due to its high volatility, low concentration in complex matrices, and susceptibility to oxidation [2]. Traditional GC-based methods often struggle with thiol analysis due to the complexity of sample matrices, low concentrations of volatile thiols, and their poor detection sensitivity in electron-impact mass spectrometry [2]. Furthermore, thiols can be lost or degraded during multiple sample manipulation steps required by many GC-based methods. These limitations have driven the development of UPLC-MS approaches that provide enhanced sensitivity, selectivity, and stability for thiol quantification, particularly when combined with appropriate derivatization strategies to stabilize the sulfanyl group and improve chromatographic behavior [2].
Table 1: Chemical Properties of 3-Pentanethiol
| Property | Description | Analytical Significance |
|---|---|---|
| Chemical Formula | C₅H₁₂S | Determines molecular weight and fragmentation pattern |
| Molecular Weight | 104.21 g/mol | Important for mass spectrometry identification |
| IUPAC Name | pentane-3-thiol | Standardized nomenclature for compound identification |
| CAS Registry Number | 616-31-9 | Unique identifier for chemical databases |
| Structure | Secondary thiol | Influences reactivity and derivatization efficiency |
| Volatility | Highly volatile | Requires headspace analysis or derivatization for UPLC-MS |
| Odor Characteristics | Potent aroma | Justifies trace-level analysis needs |
The analytical significance of 3-pentanethiol extends across multiple fields. In food and beverage analysis, volatile thiols contribute significantly to sensory properties, with compounds like methanethiol, 2-furfurylthiol, and 2-methyl-3-furanthiol demonstrating relatively high odor activity values in various products [2]. In pharmaceutical applications, thiol-containing compounds require precise quantification for drug development and quality control. Environmental monitoring also benefits from sensitive thiol analysis methods due to the environmental impact of sulfur compounds. The reactivity of the thiol group enables specific derivatization approaches that facilitate sensitive detection by UPLC-MS, making 3-pentanethiol an excellent model compound for method development in volatile thiol analysis [2].
The analysis of volatile thiols requires derivatization to stabilize these compounds and enhance detection sensitivity. The following protocol, adapted from research on Baijiu analysis, provides robust thiol derivatization [2]:
Sample Collection: Transfer 20 mL of sample to a 50 mL amber vial to prevent photodegradation. For solid samples, perform prior extraction with 70% methanol aqueous solution (1:10 w/v) with vortexing and sonication for 30 minutes [3].
Internal Standard Addition: Spike with 10 μL of 2-phenylethanethiol (6 mg/L) as internal standard to correct for procedural losses and matrix effects [2].
Dilution: Dilute with 20 mL of Millipore water to achieve approximately 25% ethanol by volume, reducing matrix interference while maintaining compound stability.
Derivatization Reagents: Add sequentially with vortex mixing after each addition:
Reaction Conditions: Vortex-assisted stir for 5 minutes, then rest for 25 minutes at room temperature (20-25°C) to complete the derivatization reaction.
Solid-Phase Extraction (SPE):
Filtration: Pass through 0.22 μm membrane filter prior to UPLC-MS analysis [2].
Table 2: Optimal UPLC-MS Conditions for 3-Pentanethiol Analysis
| Parameter | Configuration | Alternative/Notes |
|---|---|---|
| UPLC System | Waters Acquity or equivalent | Any UPLC system capable of handling pressures to 1000 bar |
| Column | ACQUITY UPLC HSS T3 (2.1 × 100 mm, 1.8 μm) | Agilent SB-C18 (1.8 μm, 2.1 mm × 100 mm) for similar separations [4] |
| Mobile Phase A | 0.1% formic acid in water | Improves protonation in positive ESI mode |
| Mobile Phase B | 0.1% formic acid in acetonitrile | Methanol alternatives possible with retention time adjustments |
| Gradient Program | 0 min: 5% B; 9 min: 95% B; hold 1 min; return to 5% B in 1.1 min; re-equilibrate 2.9 min | Total run time: 14 minutes |
| Flow Rate | 0.35 mL/min | Balance between separation efficiency and analysis time |
| Column Temperature | 40°C | Higher temperatures (to 60°C) possible for faster separation |
| Injection Volume | 2-5 μL | Higher volumes for low concentration samples |
| Mass Spectrometer | Triple quadrupole (Xevo TQ-S) or Q-TOF | Q-TOF preferred for unknown identification [2] |
| Ionization Mode | ESI positive | Enhanced signal for DTDP derivatives |
| Ion Spray Voltage | 5500 V (positive) | Optimized for thiol derivatives |
| Source Temperature | 500°C | Higher temperatures improve desolvation |
| Gas Flow | GS I: 50; GS II: 60; Curtain Gas: 25 psi | Instrument-dependent optimization needed |
For targeted analysis of 3-pentanethiol using triple quadrupole mass spectrometry, Multiple Reaction Monitoring (MRM) provides optimal sensitivity and specificity. The derivatization with DTDP creates a characteristic fragment ion at m/z 143.5, which serves as a diagnostic marker for thiol compounds in MS/MS analysis [2]. The following parameters should be optimized:
For unknown screening applications using Q-TOF instrumentation, the diagnostic fragment ion at m/z 143.5 can be used to identify potential thiol compounds through post-acquisition data mining [2]. High-resolution mass spectrometry provides accurate mass measurements for both precursor and fragment ions, enabling confident compound identification when reference standards are unavailable.
The quantification of 3-pentanethiol is achieved through internal standard calibration, using the peak area ratio of the analyte to the internal standard (2-phenylethanethiol). A calibration curve should be prepared using authentic standards across the expected concentration range, typically from 0.1 to 100 μg/L. The curve is constructed by plotting peak area ratios against concentration, with weighting of 1/x or 1/x² to ensure accuracy at lower concentrations.
For flavor and fragrance applications, calculating Odor Activity Values (OAVs) provides information about the sensory significance of detected thiols. The OAV is calculated as:
OAV = Concentration / Odor Threshold
OAVs > 1 indicate that the compound likely contributes to the overall aroma profile [2]. In commercial Baijiu samples, 7 of 11 volatile thiols had OAVs > 1, with methanethiol, 2-furfurylthiol, and 2-methyl-3-furanthiol showing particularly high values [2].
Table 3: Method Validation Specifications for 3-Pentanethiol UPLC-MS Analysis
| Validation Parameter | Target Value | Experimental Approach |
|---|---|---|
| Linearity Range | 0.1-100 μg/L | Calibration curves with ≥6 concentration levels |
| Correlation Coefficient (R²) | >0.995 | Statistical analysis of calibration data |
| Limit of Detection (LOD) | <0.05 μg/L | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | <0.1 μg/L | Signal-to-noise ratio of 10:1 |
| Precision (Intra-day RSD) | <10% | Six replicate analyses at low, medium, high concentrations |
| Precision (Inter-day RSD) | <15% | Analysis over three consecutive days |
| Accuracy (Recovery) | 85-115% | Spiked samples at three concentration levels |
| Matrix Effects | 85-115% | Post-extraction spiking compared to neat solutions |
| Stability | >80% after 24h | Analysis of processed samples over time |
The UPLC-MS method for 3-pentanethiol analysis has diverse applications across multiple fields:
Table 4: Application Areas for 3-Pentanethiol UPLC-MS Analysis
| Application Field | Specific Uses | Detected Thiols |
|---|---|---|
| Food & Beverage | Aroma profiling of alcoholic beverages, flavor quality control | Methanethiol, 2-furfurylthiol, 2-methyl-3-furanthiol, 3-pentanethiol [2] |
| Pharmaceutical | Drug metabolite identification, quality control of sulfur-containing APIs | Thiol metabolites, process impurities |
| Traditional Medicine | Analysis of herbal formulations like Huangqi Fuling Decoction [5] | Sulfur-containing bioactive compounds |
| Environmental | Monitoring industrial emissions, wastewater analysis | Volatile sulfur compounds |
| Food Safety | Contaminant screening, adulteration detection [6] | Pesticide residues, unauthorized additives |
In food and beverage analysis, the method enables characterization of key aroma compounds in various products. Research has shown that different aroma-types of Baijiu contain distinct profiles of volatile thiols, contributing to their unique sensory characteristics [2]. The pharmaceutical applications include analysis of traditional medicine formulations such as Huangqi Fuling Decoction (HQFLT) and Schisandra chinensis Fruit Mixture (SM), where UPLC-MS methods help identify active components and understand mechanism of action [5] [4].
The following diagrams illustrate key experimental workflows and relationships using Graphviz DOT language:
Diagram 1: Experimental Workflow for 3-Pentanethiol UPLC-MS Analysis
Diagram 2: Derivatization Chemistry for Enhanced Thiol Detection
Poor Peak Shape: If 3-pentanethiol peaks show tailing or fronting, check mobile phase pH (should be acidic with 0.1% formic acid) and consider increasing column temperature to 45-50°C.
Reduced Sensitivity: Gradual sensitivity loss may indicate need for source cleaning or column replacement. Sudden sensitivity drops suggest derivatization issues - prepare fresh DTDP reagent and check reaction time.
Matrix Effects: If internal standard response varies significantly between samples, increase SPE wash volume or optimize wash solvent composition (60-70% methanol often improves specificity).
Retention Time Shifts: Changes >0.1 min indicate mobile phase degradation or column aging - prepare fresh mobile phases daily and implement column cleaning protocols.
For samples with high complexity or variable matrices, the following adaptations may improve performance:
The UPLC-MS method presented provides a robust approach for sensitive and selective determination of 3-pentanethiol in complex matrices. The critical success factors include proper derivatization with DTDP, efficient sample cleanup using SPE, and optimized UPLC separation coupled with mass spectrometric detection using diagnostic fragmentation patterns. This methodology enables reliable quantification of 3-pentanethiol at trace levels, facilitating accurate aroma profiling, quality control, and research applications across food, pharmaceutical, and environmental fields.
The quantitative analysis of thiol groups represents a fundamental requirement across various scientific disciplines including protein biochemistry, pharmaceutical development, and food science. Thiols, characterized by their presence in cysteine residues and other mercapto-compounds, play critical roles in structural stability through disulfide bond formation and redox regulation of biological systems. The derivatization of thiols with specific chemical reagents enables accurate quantification, which is essential for understanding protein structure-function relationships, monitoring therapeutic protein stability, and assessing product quality in various industries.
4,4'-Dithiodipyridine (DTDP) has emerged as a superior reagent for thiol quantification, addressing several limitations associated with traditional methods like Ellman's reagent (DTNB). The fundamental reaction mechanism involves thiol-disulfide exchange wherein the disulfide bond in DTDP is cleaved by a thiol group, generating one molecule of 4-thiopyridone (4-TP) per thiol group present in the sample. This 4-TP derivative exhibits strong UV absorption at 324 nm with a high molar extinction coefficient (ε = 21,400 M⁻¹cm⁻¹ at pH 4.0), enabling highly sensitive detection. Unlike Ellman's reagent, which requires alkaline conditions (pH >8.0) for optimal performance, DTDP functions effectively at moderately acidic to neutral pH (4.0-7.0), significantly reducing spontaneous thiol oxidation during analysis and expanding application potential across diverse matrices.
The following table summarizes the key advantages of DTDP over Ellman's reagent (DTNB):
Table 1: Comparison of DTDP and Ellman's Reagent for Thiol Quantification
| Parameter | DTDP | Ellman's Reagent (DTNB) |
|---|---|---|
| Optimal pH Range | 4.0-7.0 | 7.5-8.5 |
| Molar Extinction Coefficient (ε) | 21,400 M⁻¹cm⁻¹ at 324 nm | 14,150 M⁻¹cm⁻¹ at 412 nm |
| Detection Limit | Picomolar range | Nanomolar range |
| Interference from Oxygen | Minimal at low pH | Significant at high pH |
| Reaction Time | 10-30 minutes | 15-60 minutes |
| Compatibility with Organic Solvents | Excellent | Limited |
The derivatization reaction between DTDP and thiols follows a nucleophilic substitution mechanism where the thiolate anion attacks the disulfide bond in DTDP, resulting in a mixed disulfide intermediate and one equivalent of 4-thiopyridone (4-TP). The reaction proceeds to completion due to the differential reactivity of the two disulfide bonds in DTDP, with the first being highly reactive and the second considerably less so. This property ensures a stoichiometric 1:1 relationship between thiol content and 4-TP generation, providing a robust foundation for quantitative analysis.
The reaction kinetics are significantly faster than Ellman's reagent across most pH conditions, with particularly notable advantages in mildly acidic environments. Research demonstrates that DTDP reacts completely with thiols within 10-30 minutes at room temperature, whereas Ellman's reagent requires longer incubation periods, especially for sterically hindered thiol groups. The pH dependence of the extinction coefficient for the 4-TP product is remarkably stable from pH 3.0 to 7.0, unlike the product of Ellman's reagent which shows significant variability outside narrow alkaline conditions. This stability enables application flexibility and reduces measurement artifacts associated with pH fluctuations.
The chromophoric product 4-TP exhibits maximum absorbance at 324 nm with a high molar extinction coefficient of 21,400 M⁻¹cm⁻¹, approximately 1.5 times greater than that of Ellman's reagent product. This enhanced molar absorptivity directly translates to improved sensitivity, lowering detection limits to the picomolar range when combined with separation techniques like HPLC. The absorption spectrum of 4-TP remains stable for at least 24 hours after derivatization, facilitating batch processing and analysis of large sample sets without time-dependent signal degradation.
For applications requiring ultra-sensitive detection, the 4-TP derivative can also be measured fluorometrically with excitation at 324 nm and emission at 430 nm, providing up to 100-fold lower detection limits compared to spectrophotometry. Additionally, when analyzed by mass spectrometry, the DTDP-thiol adducts show excellent ionization efficiency in both electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) sources, enabling detection at ultratrace levels in complex biological matrices.
The quantification of free thiols and disulfide bonds in proteins provides critical information about protein folding, oxidative stress, and therapeutic product stability. In native proteins, thiol groups may be buried within the structure and inaccessible to derivatization reagents, necessitating denaturation for accurate quantification. Additionally, the distinction between free thiols and disulfide bonds requires selective reduction of disulfides without affecting other oxidative modifications.
The complete analytical workflow involves two parallel measurements: (1) determination of free (accessible) thiols after protein denaturation, and (2) quantification of total thiols (free + reduced disulfide bonds) following chemical reduction. The disulfide content is then calculated from the difference between total and free thiol measurements. The reduction step employs sodium borohydride (NaBH₄), which offers significant advantages over dithiothreitol (DTT) or β-mercaptoethanol, as borohydride can be efficiently quenched by acidification, eliminating the need for desalting steps before derivatization.
Graphviz diagram illustrating the protein thiol quantification workflow:
Diagram Title: Protein Thiol Quantification Workflow
Materials and Reagents:
Free Thiol Quantification Protocol:
Total Thiol Quantification Protocol:
Disulfide Bond Calculation: Disulfide content (moles) = (Total thiols - Free thiols) / 2
Table 2: Performance Characteristics of DTDP-Based Protein Thiol Assay
| Parameter | Free Thiol Assay | Total Thiol Assay |
|---|---|---|
| Linear Range | 1-100 μM | 2-200 μM |
| Detection Limit | 0.3 μM | 0.5 μM |
| Precision (CV%) | 2.1-3.5% | 2.8-4.2% |
| Accuracy (% Recovery) | 96-104% | 95-102% |
| Inter-assay Variability | <5% | <6% |
| Sample Stability | 24 hours at 4°C | 24 hours at 4°C |
The method demonstrates excellent reproducibility across various protein types, from small peptides like glutathione to large multidomain proteins like bovine serum albumin (BSA). For BSA (containing 1 free thiol and 17 disulfide bonds per molecule), the expected total thiol value is 35 moles per mole protein, with experimental recovery rates typically ranging from 95-102%. The assayed thiol values show strong correlation with theoretical values calculated from protein sequences, confirming method accuracy.
The aromatic impact of volatile thiols in beverages, particularly wine, has gained significant attention in recent years. Thiols such as 3-mercaptohexan-1-ol (3-MH), 3-mercaptohexyl acetate (3-MHA), and 4-mercapto-4-methylpentan-2-one (4-MMP) contribute desirable fruity aromas at ultratrace concentrations (ng/L range). However, their analysis presents substantial challenges due to low concentration levels, high susceptibility to oxidation, and poor ionization efficiency in mass spectrometry.
The DTDP derivatization approach addresses these challenges by creating stable, easily detectable derivatives that can be concentrated and separated from complex wine matrices. The following workflow illustrates the comprehensive sample preparation and analysis procedure for wine thiols:
Graphviz diagram illustrating wine thiol analysis workflow:
Diagram Title: Wine Thiol Analysis Workflow
Materials and Reagents:
Sample Preparation Protocol:
Instrumental Conditions (Convergence Chromatography-Tandem MS):
Table 3: Performance Data for Wine Thiol Analysis by DTDP Derivatization
| Thiol Compound | Linear Range (ng/L) | LOD (ng/L) | LOQ (ng/L) | Precision (RSD%) | Recovery (%) |
|---|---|---|---|---|---|
| 3-MH | 50-2500 | 8.2 | 27.3 | 4.8 | 95.2 |
| 3-MHA | 25-1250 | 4.1 | 13.7 | 5.3 | 92.7 |
| 4-MMP | 2.5-125 | 0.8 | 2.7 | 6.1 | 89.5 |
| FMT | 1-50 | 0.3 | 1.0 | 7.2 | 85.4 |
The method demonstrates exceptional sensitivity with detection limits in the low ng/L range, sufficient to quantify the typical concentrations of these impactful aroma compounds in wines. The precision data meet accepted method validation criteria, with RSD values below 8% even at the lowest calibration levels. The inclusion of an internal standard (6-MH) corrects for potential losses during sample preparation and matrix effects during ionization, ensuring reliable quantification across different wine varieties.
Several factors require careful optimization to ensure accurate and reproducible results when using DTDP for thiol quantification:
DTDP Concentration and Stability: The DTDP reagent concentration should exceed the total expected thiol concentration by at least 5-fold to ensure complete derivatization. Fresh DTDP solutions should be prepared daily in deionized water, as the reagent slowly hydrolyzes over time, particularly at neutral or alkaline pH. Stock solutions can be stored at -20°C for up to one week with minimal degradation.
Denaturation Efficiency: For protein thiol analysis, complete denaturation is essential to expose buried thiol groups. Guanidine HCl (6 M) is more effective than urea for this purpose, though urea (8 M) can be substituted if necessary. The inclusion of EDTA (1 mM) in all buffers chelates metal ions that might catalyze thiol oxidation during analysis.
Reduction Conditions: Sodium borohydride concentration and incubation time must be optimized for different disulfide bond environments. While standard conditions (1 M NaBH₄, 30 min, 50°C) work for most applications, structurally constrained disulfides may require extended reduction times (up to 2 hours). The acidic quenching step must be performed carefully to avoid protein precipitation.
Table 4: Troubleshooting Guide for DTDP Thiol Assays
| Problem | Potential Causes | Solutions |
|---|---|---|
| Low Thiol Recovery | Incomplete denaturation; DTDP degradation; Thiol oxidation | Fresh DTDP preparation; Increase denaturation time; Include EDTA in buffers |
| High Background Signal | Old DTDP reagent; Contaminated buffers | Prepare fresh DTDP; Filter buffers through 0.45 μm membrane |
| Poor Chromatographic Separation | Incorrect mobile phase pH; Column deterioration | Adjust pH to 4.0; Regenerate or replace column |
| Inconsistent Reduction Efficiency | NaBH₄ decomposition; Inadequate incubation time | Prepare fresh reduction solution; Extend reduction time to 45 min |
| Matrix Interference | Complex sample composition; High pigment content | Optimize SPE cleanup; Dilute sample before analysis |
While DTDP offers significant advantages for many applications, researchers should consider alternative approaches for specific requirements. Selenium-based reagents such as ebselen and N-(phenylseleno) phthalimide provide exceptional selectivity and reversible binding, making them ideal for thiol enrichment in proteomics studies. These reagents enable selective isolation of thiol-containing peptides from complex mixtures, with the unique property of tunable dissociation behavior in mass spectrometry.
For applications requiring ultrasensitive detection in complex matrices, mercury-based affinity approaches still provide the lowest detection limits for certain applications, though environmental and safety concerns limit their utility. The choice between approaches should be guided by specific application requirements including sensitivity needs, sample complexity, equipment availability, and throughput considerations.
The derivatization of thiols with 4,4'-dithiodipyridine represents a robust and versatile approach for thiol quantification across diverse applications. The method's superior sensitivity, compatibility with acidic pH conditions, and flexibility in detection modalities make it particularly valuable for challenging analytical scenarios. The protocols detailed in this application note provide researchers with comprehensive methodologies that can be readily implemented in laboratory settings, from basic protein characterization to sophisticated analysis of volatile thiols in complex matrices.
As analytical challenges continue to evolve, particularly in the realm of trace-level quantification in complex biological systems, the fundamental principles outlined here provide a foundation for further method adaptation and refinement. The ongoing development of novel detection schemes and integration with advanced separation platforms will further expand the utility of DTDP-based thiol analysis in both basic research and applied analytical science.
Thiol-functional chemistry represents one of the most versatile and biologically significant post-translational modification sites in proteins, playing critical roles in cellular signaling, structural stability, and redox homeostasis. The sulfur-containing thiol group (-SH) found in cysteine residues exhibits unique nucleophilic properties that enable diverse biochemical transformations including oxidation-reduction reactions, disulfide bond formation, and various electrophilic additions. As one of the least abundant amino acids, cysteine is frequently found as a highly conserved residue within functional sites of proteins, where its specialized chemistry imparts catalytic, regulatory, and binding properties that are essential for biological function [1].
The reactivity of protein thiols is governed by their local protein environment, which can significantly modulate their acidity and redox potential. The thiol group is ionizable, with deprotonation generating a negatively charged thiolate group (-S-) that demonstrates enhanced nucleophilic reactivity compared to its protonated form. This nucleophilic character makes cysteine residues particularly susceptible to modification by electrophiles and oxidation by reactive oxygen and nitrogen species, leading to various post-translationally modified forms with altered functions [1]. The pKa of cysteine thiol groups typically ranges around 8.3, but this value can be substantially lowered to 5.2 or below in specialized environments such as catalytic sites or in the related amino acid selenocysteine, boosting reactivity at physiological pH [1].
Table: Fundamental Properties of Protein Thiols
| Property | Typical Range | Biological Significance |
|---|---|---|
| pKa | 8.3 (can be lowered to 3-5 in catalytic sites) | Determines protonation state and nucleophilicity at physiological pH |
| Redox Potential (E°') | -150 to -350 mV (varies with protein environment) | Governs tendency to undergo oxidation or reduction |
| Nucleophilic Rate Constant | 0.1-10 M⁻¹s⁻¹ (non-catalyzed); 10⁴-10⁶ M⁻¹s⁻¹ (enzyme-catalyzed) | Determines reactivity in thiol-disulfide exchange |
| Bond Length (C-S) | 1.8-1.9 Å | Affects structural constraints in protein folding |
| Dihedral Angle (disulfide) | ±90° (left- or right-handed spiral) | Influences conformational stability |
The thiol-disulfide exchange represents a fundamental biochemical mechanism underlying much of redox biology and protein structural stability. This reaction follows a bimolecular nucleophilic substitution (SN2) mechanism where a deprotonated thiolate anion attacks the sulfur atom of a disulfide bond, resulting in a new disulfide bond and a new thiol [2]. The reaction proceeds through a linear trisulfide-like transition state with delocalization of negative charge primarily on the attacking and leaving sulfur atoms [2]. The rate of non-enzymatic thiol-disulfide exchange is relatively slow (approximately 0.1-10 M⁻¹s⁻¹ at pH 7), but specialized enzymes in the thioredoxin and glutaredoxin families can accelerate these reactions by up to 10⁶-fold through active site features that stabilize the transition state [2].
The cellular compartmentalization of thiol-disulfide exchange machinery reflects its biological importance. In eukaryotic cells, disulfide bond formation primarily occurs in the endoplasmic reticulum lumen, where enzymes including Ero1, protein disulfide isomerase (PDI), and Erv2 facilitate oxidative protein folding [3]. Bacterial systems employ analogous machinery in the periplasm, with DsbA, DsbB, DsbC, and DsbD proteins catalyzing disulfide formation and isomerization [3]. These systems work in concert to ensure proper disulfide bond formation in substrate proteins while maintaining the appropriate redox homeostasis within each cellular compartment.
Beyond disulfide formation, protein thiols participate in various specialized interactions that influence protein structure and function. Thiol-aromatic interactions between cysteine thiol groups and aromatic amino acid side chains represent an important class of noncovalent stabilizers in protein structures [4]. These S-H/π interactions are driven significantly by favorable molecular orbital interactions between an aromatic π donor orbital and the S-H σ* acceptor orbital (a π→σ* interaction) [4]. The geometry of these interactions differs from classical cation/π interactions, with preferential alignment of the S-H σ* toward the ring carbons rather than the aromatic centroid [4].
S-nitrosation represents another significant thiol modification with crucial signaling roles in biological systems. This reversible post-translational modification involves the addition of a nitric oxide (NO) group to a reactive cysteine thiol, forming an S-nitrosothiol (SNO) [5]. The formation and degradation of S-nitrosothiols is a dynamic process influenced by the cellular redox environment, oxygen tension, and metal ion concentrations [5]. Transnitrosation reactions, where the NO moiety exchanges between different thiol groups, represent an important mechanism for propagating NO-based signals throughout the cell [5].
Table: Comparison of Major Thiol Modification Types
| Modification Type | Chemical Structure | Key Features | Biological Roles |
|---|---|---|---|
| Disulfide Bond | R-S-S-R' | Covalent, reversible; stabilization | Protein folding, structural stability, redox regulation |
| S-Nitrosation | R-S-NO | Covalent, reversible; labile | Cell signaling, vasodilation, neurotransmission |
| S-Glutathionylation | R-S-SG | Mixed disulfide with glutathione | Redox regulation, protection from overoxidation |
| Sulfenic Acid | R-SOH | Reversible oxidation product | Redox sensing, enzyme regulation |
| Michael Adducts | R-S-E (E=electrophile) | Covalent, often irreversible | Enzyme inhibition, drug targeting |
Disulfide bonds serve as crucial structural elements in proteins by covalently linking different regions of polypeptide chains, thereby reducing the conformational entropy of the unfolded state and enhancing overall stability [3]. The introduction of engineered disulfide bonds through cysteine mutation has proven to be an effective strategy for improving the physical stability of therapeutic proteins. For example, in Subtilisin E, the introduction of a Cys61-Cys98 disulfide bond resulted in a 4.5°C increase in melting temperature and a threefold longer half-life without compromising enzymatic activity [3]. Similarly, engineering a Cys39-Cys85 disulfide bond into dihydrofolate reductase increased its free energy of unfolding (ΔG°) by 1.8 kcal/mol [3].
The conformational constraints imposed by disulfide bonds can significantly influence protein folding pathways. Studies on bovine pancreatic trypsin inhibitor (BPTI) have revealed that disulfide formation occurs through stable intermediates with native-like conformations containing one or two native disulfide bonds [3]. However, not all proteins follow this pattern; hirudin, with three disulfide bonds, undergoes oxidative folding through heterogeneous intermediates with non-native disulfide bonds that require rearrangement to reach the native structure [3]. These observations highlight the delicate balance between thermodynamic control and kinetic accessibility in disulfide-containing proteins.
Reversible thiol modifications serve as molecular switches that regulate protein function in response to changes in cellular redox state. This regulatory mechanism is particularly important in signaling pathways that sense and respond to oxidative stress, inflammatory signals, and metabolic changes. The thioredoxin system, comprising thioredoxin, thioredoxin reductase, and NADPH, represents a major thiol-based regulatory network that controls the redox state of target proteins through reversible disulfide formation [2]. Thioredoxin itself contains a conserved vicinal thiol motif (Cys32 and Cys35) that forms a disulfide bond during its catalytic cycle, and an additional cysteine residue (Cys69) that is essential for its anti-apoptotic functions [5].
S-nitrosation has emerged as a ubiquitous regulatory modification comparable to phosphorylation in its scope and functional significance. The nitrosoproteome is estimated to comprise more than 100 proteins, including caspases, G proteins, transcription factors, and ion channels [5]. The dynamic nature of S-nitrosation is regulated by denitrosation mechanisms, including both non-enzymatic processes and enzymatic activities such as thioredoxin and protein disulfide isomerase [5]. This reversibility allows S-nitrosation to function as a true signaling modality that transduces nitric oxide signals into functional cellular responses.
The quantitative measurement of thiol oxidation state presents significant analytical challenges due to the lability of many thiol modifications and the high concentration of reduced glutathione in cells. Thiol-reactive probes such as iodoacetamides, maleimides, and benzyl halides react selectively with thiol groups to form stable thioether products that can be quantified using various detection methods [6]. The reactivity of these probes depends on the protonation state of the thiol, with the thiolate anion being significantly more nucleophilic than the neutral thiol. Therefore, modification reactions are typically performed at pH 7.0-7.5 as a compromise between thiol reactivity and reagent stability [6].
The biotin switch technique has emerged as a powerful method for detecting S-nitrosated proteins specifically. This method involves blocking free thiols with methyl methanethiosulfonate, selectively reducing S-NO bonds with ascorbate, and then labeling the newly revealed thiols with biotin-HPDP for detection or purification [5]. Similar approaches have been adapted for detecting other labile thiol modifications, including sulfenic acids and glutathionylated proteins. These methods enable researchers to map sites of thiol modification and quantify changes in modification state under different physiological conditions.
Kinetic analysis of thiol-disulfide exchange reactions has revealed that these processes in biological systems are typically under kinetic rather than thermodynamic control [2]. This means that the partitioning of possible reactions depends more on relative rates than on equilibrium constants, highlighting the importance of enzymatic catalysis in directing thiol-disulfide exchange along specific pathways. The accessibility of disulfide bonds to attacking thiols has been identified as a major factor influencing exchange rates in proteins. Molecular dynamics simulations of immunoglobulin domain I27* revealed that regioselectivity in thiol-disulfide isomerization is primarily determined by the conformational dynamics that bring specific cysteine residues into proximity, rather than by fine details of the electrostatic environment [7].
The redox potential of thiol pairs in proteins varies considerably depending on the protein environment, with values ranging from approximately -150 mV for particularly oxidizing environments to -350 mV for strongly reducing environments. These potentials determine the tendency of cysteine residues to become oxidized under given redox conditions. The cellular redox state is primarily buffered by low molecular weight thiols, with glutathione (present at low mM concentrations in many cells) being the most ubiquitous [1]. However, some prokaryotes, fungi, and archaea utilize alternative thiol compounds such as mycothiol, bacillithiol, ergothioneine, or coenzyme M as their primary redox buffers [1].
Objective: To specifically label cysteine residues in proteins for detection, structural studies, or functional analysis.
Materials:
Procedure:
Critical Considerations:
Objective: To specifically identify and quantify S-nitrosated proteins in complex biological samples.
Materials:
Procedure:
Critical Considerations:
Diagram 1: Workflow for detection of S-nitrosated proteins using the biotin switch technique
The nucleophilic character of cysteine thiols has been extensively exploited in drug discovery through the design of targeted covalent inhibitors. These compounds typically consist of a binding element that confers specificity for the target protein and an electrophilic warhead that reacts with a cysteine residue in the target. Michael acceptors such as acrylamides represent the most common warhead class, forming covalent bonds with thiol groups through conjugate addition [8]. The rational design of such inhibitors requires careful optimization of warhead reactivity to balance efficient target modification against non-specific reactions with off-target thiols.
Recent advances in covalent inhibitor design have focused on reversible covalent warheads that form adducts with thiol groups through thermodynamically controlled reactions. For example, investigations of mitogen-activated protein kinase (MAPK) inhibitors have identified double-activated, sterically crowded cyclohexenone moieties as promising warhead scaffolds that target a conserved cysteine in the MAPK D-groove [8]. These compounds exhibit low micromolar affinity and remarkable resistance to glutathione-mediated depletion, remaining effective in the presence of 1 mM GSH [8]. The reversible nature of these interactions potentially offers advantages in safety profiles compared to irreversible inhibitors, as off-target reactions would be more readily reversed.
Innovative targeting strategies have emerged that exploit functionally important cysteine residues located outside of traditional active sites. In MAP kinases, a conserved cysteine (Cys161 in ERK2, Cys162 in p38α, and Cys163 in JNK1) is situated within the D(ocking)-groove, a shallow protein-protein interaction surface distinct from the catalytic ATP-binding pocket [8]. This site represents an attractive target for allosteric inhibitors that disrupt MAPK signaling networks by interfering with protein-protein interactions rather than catalytic activity.
The development of D-groove targeting compounds illustrates the importance of warhead sophistication in modern covalent drug discovery. Structural characterization of MAPK complexes revealed that the D-groove cysteine is surrounded by hydrophobic pockets, prompting the design of sterically crowded, chiral cyclohexenone warheads with enhanced three-dimensional shape [8]. These complex warheads demonstrate improved selectivity profiles compared to conventional acrylamides, highlighting how the integration of structural information with sophisticated synthetic chemistry can address challenges in targeting shallow protein interaction surfaces.
Diagram 2: Strategic approach for developing targeted covalent inhibitors
Chemical proteomics approaches have dramatically expanded our ability to profile thiol reactivity and modifications on a proteome-wide scale. Activity-based protein profiling (ABPP) using cysteine-reactive chemical probes enables quantitative assessment of thiol accessibility and reactivity across thousands of proteins simultaneously. These methods can identify functionally important cysteine residues and detect changes in their reactivity under different physiological conditions or in response to pharmacological treatments. Coupled with modern mass spectrometry, these approaches provide unprecedented views of the functional cysteinome and its dynamics.
Structural biology techniques continue to provide crucial insights into the mechanisms of thiol-mediated processes. X-ray crystallography of a Boc-L-4-thiolphenylalanine tert-butyl ester crystal revealed detailed geometry of S-H/π interactions, with a through-space Hthiol...Caromatic distance of 2.71 Å, below the sum of van der Waals radii [4]. Such high-resolution structural information guides our understanding of how thiol groups participate in noncovalent interactions that stabilize protein structures and mediate molecular recognition. Advanced spectroscopic methods, including solid-state NMR and IR spectroscopy, provide complementary insights into the electronic properties and dynamics of functional thiol groups.
The specific targeting of pathogenic cysteine residues represents a growing frontier in precision medicine. Allele-specific covalent inhibitors have been developed to target mutant forms of proteins that contain cysteine residues not present in the wild-type protein. This approach has been successfully applied in oncology, where inhibitors targeting mutant forms of EGFR, BRAF, and other oncoproteins have demonstrated clinical efficacy. The expanding toolkit of covalent warheads with tailored reactivity and reversibility characteristics promises to extend this paradigm to additional therapeutic targets.
Redox-based therapeutics that modulate cellular thiol status represent another promising direction. Compounds that alter the redox state of key regulatory thiols or that selectively deliver reactive oxygen species to specific cellular compartments offer potential for treating conditions characterized by redox dysregulation, including inflammatory diseases, neurodegenerative disorders, and cancer. The development of these approaches requires sophisticated understanding of thiol chemistry and its integration with biological systems, highlighting the continuing importance of fundamental research in this area.
The diverse chemical biology of protein thiols encompasses a remarkable range of structural, catalytic, and regulatory functions that are fundamental to cellular processes. The unique reactivity of the thiol group, modulated by its protein environment, enables participation in multiple types of chemical transformations including disulfide exchange, S-nitrosation, and Michael additions. Methodological advances in detecting and quantifying thiol modifications have revealed the extensive roles of these processes in cell signaling and homeostasis. The strategic targeting of functional cysteine residues in proteins continues to yield innovative therapeutic approaches with growing clinical impact. As our understanding of thiol-protein interactions deepens and technological capabilities expand, we can anticipate further insights into the biological functions of these versatile chemical groups and their increased exploitation for therapeutic benefit.
The following table summarizes the key physical and chemical properties of 3-pentanethiol as found in the literature.
| Property | Value | Unit | Source / Notes |
|---|---|---|---|
| CAS Number | 616-31-9 | - | [1] [2] [3] |
| Molecular Formula | C5H12S | - | [1] [4] |
| Molecular Weight | 104.21 | g/mol | [1] [4] |
| Density | 0.824 - 0.836 | g/cm³ @ 25°C | [3] |
| Boiling Point | 105 - 113 | °C | [3] [4] |
| Flash Point | 15 | °C | Estimated [3] |
| Refractive Index | 1.444 - 1.448 | @ 20°C | [3] |
| LogP (o/w) | 2.10 - 2.81 | - | Estimated [2] [3] |
| Solubility in Water | ~599.2 | mg/L @ 25°C | Estimated [3] |
| Vapor Pressure | ~35.0 | mmHg @ 25°C | Estimated [3] |
| Odor Description | Sulfurous, gassy, durian-like, fruity, roasted, savory | - | At 0.10% in propylene glycol [3] |
A published synthesis method for 3-pentanethiol (pentane-3-thiol) is reproduced below, which yielded the product at 71% [1].
While direct applications are not documented, the properties of 3-pentanethiol suggest several potential research avenues:
Based on its properties, note the following handling considerations:
The lack of direct applications means that pioneering work is needed. To explore its potential:
Volatile thiols are potent odorants that significantly influence Baijiu's aroma profile. Their analysis is challenging due to low concentrations, high reactivity, and complex sample matrix [1]. This protocol uses 4,4'-dithiodipyridine (DTDP) derivatization coupled with UPLC-MS/MS to overcome these challenges, enabling precise identification and quantification [1].
The following section provides the step-by-step methodology. The workflow is also summarized in the diagram below.
This table shows the power of the MRM method. The consistent qualifier ion (m/z ~143) is a hallmark of the DTDP-thiol derivative, providing high confidence in identification [1].
| Compound | Precursor Ion (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|---|
| Ethanethiol | 172.0 | 143.0 | 110.2 | 23 | 19 |
| 1-Pentanethiol* | 214.0 | - | 143.5 | - | - |
| 2-Furfurylthiol | 223.7 | 143.8 | 81.3 | 21 | 19 |
| Internal Standard | - | - | - | - | - |
*Information for 1-pentanethiol is inferred from the research context [1] [2]. These values are representative; specific parameters require experimental optimization.
This quantitative data reveals the potent impact of thiols. Seven out of eleven volatile thiols were found to have Odor Activity Values (OAVs) greater than 1, meaning their concentration exceeds their odor threshold and they directly contribute to aroma [1].
| Compound | Concentration Range in Baijiu (μg/L) | Odor Description (from literature) |
|---|---|---|
| Methanethiol | Not Specified | Putrid, cabbage-like |
| 1-Pentanethiol | Identified (Quantitative data N/A) | Unpleasant, sulfurous |
| 2-Furfurylthiol | Not Specified | Roasted coffee |
| 2-Methyl-3-furanthiol | Not Specified | Meaty, savory |
I hope these detailed application notes provide a strong foundation for your research. Should you need to adapt this protocol for different instrumentation or analytes, please feel free to ask.
The table below summarizes the key purification methods identified for 3-pentanethiol and related systems.
| Method | Application Context | Key Details | Performance/Outcome |
|---|---|---|---|
| Distillation | General purification of synthesized 3-pentanethiol | Used in the final step to purify 2-thiophenethiol, collecting the fraction at 53–56°C at 5 mm pressure [1]. | Yields a purified product as a yellow oil [1]. |
| Place-Exchange Reaction | Purifying AuNPs by replacing pentanethiol ligands | React precursor pentanethiol-stabilized AuNPs with a large excess of desired ligand (e.g., 200-fold) [2]. | Makes "inert" hydrophobic AuNPs water-soluble; success depends on incoming ligand size/polarity [2]. |
| Flash Chromatography | Purifying cannabinoids (similar lipophilicity) | Uses normal-phase (silica/alumina) or reversed-phase (C18) stationary phases. Common solvents: pentane, hexane, heptane, ethers, alcohols [3]. | Limited resolution with large particles; HPLC-grade particles (5-15 μm) provide higher purity [3]. |
| Gas Chromatography (GC) | Analytical method for identification & purity assessment | Polar capillary column (e.g., PEG-20M); Kovats Retention Index: ~979.5 at 93°C [4] [5]. | Provides a standard for verifying the compound's identity and purity. |
This protocol is adapted from a survey of place-exchange reactions for preparing water-soluble AuNPs [2].
This general procedure for purifying a synthesized thiol is adapted from a synthesis of 2-thiophenethiol [1].
Q1: What is the most effective way to remove 3-pentanethiol from gold nanoparticles (AuNPs)? A1: The most common and effective method is the Murray place-exchange reaction [2]. This involves reacting the pentanethiol-stabilized AuNPs with a very large excess (e.g., 200-fold) of the desired new ligand. The success of this displacement is highly dependent on the nature of the incoming ligand; bulky or highly polar ligands may exchange less efficiently. For stubborn cases, starting with citrate-stabilized AuNPs, which are more reactive, is recommended [2].
Q2: How can I assess the purity of my 3-pentanethiol sample? A2: Gas Chromatography (GC) is an excellent method for assessing purity. You can use the published reference data for 3-pentanethiol for comparison: on a polar PEG-20M column at 93°C, its Kovats Retention Index is 979.5 [4] [5]. A pure sample should show a single, sharp peak at the corresponding retention time.
Q3: I need to purify a lipophilic compound like 3-pentanethiol. What preparative chromatography method should I use? A3: For initial purification, flash chromatography is a standard preparative technique. For higher purity requirements, preparative HPLC is superior.
The following diagrams outline the general purification pathways and troubleshooting logic.
The information from the search results is robust for certain contexts like nanoparticle ligand exchange and provides essential physical property data. However, a dedicated, step-by-step protocol for the initial laboratory-scale synthesis and purification of 3-pentanethiol itself was not found in the current results.
For safe experimental planning, please note the following critical physical properties of this compound[CITATION]:
| Property | Value | Unit | Source / Comment |
|---|---|---|---|
| Molecular Formula | C₅H₁₂S | --- | [1] [2] |
| Molecular Weight | 104.21 | g/mol | [1] [2] |
| Density | 0.83 | g/cm³ | [1] [2] |
| Boiling Point | 105.0 [1] / 387.05 [3] | °C / K | At 760 mmHg |
| Flash Point | 15.0 | °C | Highly flammable [1] [2] |
| Enthalpy of Vaporization (ΔvapH) | 38.3 | kJ/mol | At 303 K [3] |
The following workflow illustrates the core procedure for setting up a reaction under an inert atmosphere using a Schlenk line, which is essential for handling air-sensitive compounds[CITATION]:
Q1: During the reaction, I accidentally introduced air into the flask. What should I do?
Q2: My product is a low-boiling point, air-sensitive liquid. How can I safely isolate and store it?
Q3: I need to add an air-sensitive solid to a reaction that is already underway and cooling. How can I do this without a glovebox?
Disulfide bonds form through the oxidation of thiol (also called mercaptan) groups on cysteine residues. The table below summarizes the core concepts relevant to preventing this process [1] [2].
| Concept | Description & Relevance to 3-Pentanethiol |
|---|---|
| The Thiol Group | A sulfur atom bonded to a hydrogen atom (-SH). This is the reactive group in 3-pentanethiol and cysteine. Oxidation converts two -SH groups into a disulfide bond (-S-S-). |
| Redox Environment | The balance between oxidizing and reducing conditions. A more oxidizing environment promotes disulfide formation [1] [3]. |
| Electron Transfer | Oxidation is an electron-transfer process. Catalysts can accelerate disulfide formation by facilitating this transfer [2]. |
To maintain 3-pentanethiol in its reduced state, you must control its chemical environment. The following diagram illustrates the key strategies, which are detailed in the text below.
Familiarity with its physical properties can inform safe handling and storage practices [6].
| Property | Value for 3-Pentanethiol |
|---|---|
| IUPAC Name | 3-Pentanethiol (also known as 3-Pentyl mercaptan) |
| Molecular Formula | C₅H₁₂S |
| Molecular Weight | 104.21 g/mol |
| Boiling Point | 116 °C |
| Density | 0.841 g/mL @ 20°C |
Why would I want to prevent disulfide formation in 3-pentanethiol? Preventing oxidation is crucial to maintain the compound's chemical integrity for specific reactions, ensure consistent results in catalytic studies, or when its reducing property is the desired function.
What are the visual or analytical signs that my 3-pentanethiol has oxidized? Pure 3-pentanethiol is a liquid. While visual changes may not be obvious, formation of disulfide dimers or oligomers increases molecular weight and changes retention times in analytical techniques like Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Specific thiol quantification assays (e.g., using Ellman's reagent) would show a decrease in free thiol concentration.
TCEP is often preferred over DTT. Why? TCEP is more stable, operates effectively across a wider pH range, and does not form mixed disulfides, making it a superior and more convenient reducing agent for many applications.
| Observation | Possible Cause | Recommended Action |
|---|---|---|
| Low thiol yield in reactions | Oxidation during storage or experiment | Check age of chemical; repurify if needed; ensure inert atmosphere and use fresh reducing agent. |
| Unexpected reaction products | Disulfide formation altering reactivity | Analyze for higher molecular weight species via mass spec; repeat reaction with higher concentration of reducing agent. |
| Inconsistent results between batches | Variable oxygen exposure or trace metals | Standardize protocol for degassing solvents and using chelators; use the same source for 3-pentanethiol. |
This detailed methodology is adapted from a study on forming n-dodecanethiol SAMs on nickel substrates, which can be directly applied to 3-pentanethiol [1]. The core challenge is overcoming nickel's native oxide layer, which prevents thiolate SAM formation [1].
Step 1: Chemical Reduction of the Nickel Oxide Layer
Step 2: Formation of the 3-Pentanethiol Monolayer
The diagram below illustrates this two-step workflow.
After following the protocol, you can use the following techniques to verify the success and quality of the monolayer formation. This table summarizes the key methods as applied in the foundational study [1].
| Characterization Technique | Purpose / What It Detects |
|---|---|
| XPS (X-ray Photoelectron Spectroscopy) | Confirms the presence of the sulfur-metal bond and the change in the nickel oxide signal. A high C/S ratio suggests a well-organized monolayer [1]. |
| PM-IRRAS (Polarization Modulation Infrared Reflection Absorption Spectroscopy) | Provides information on the molecular organization and conformational order of the alkyl chains within the monolayer [1]. |
| Water Contact Angle Measurement | Assesses the surface wettability. A successful hydrophobic alkanethiol SAM leads to a high water contact angle [1]. |
| Electrochemical Measurements | Evaluates the protective quality of the monolayer against corrosion. A good SAM significantly reduces the charge transfer in a redox probe solution [1]. |
Q: Why is a chemical reduction step necessary before forming the monolayer on nickel? A: Nickel spontaneously forms a native oxide layer in air, which thiol molecules cannot effectively reduce or penetrate. The chemical reduction step is crucial to remove this oxide layer, exposing the bare nickel metal (Ni⁰) which has a strong affinity for sulfur, allowing for a stable Ni-thiolate bond to form [1].
Q: The protocol uses n-dodecanethiol. Can it be directly applied to 3-pentanethiol? A: Yes, the fundamental chemistry of the nickel-thiolate bond formation is the same. The two-step process of oxide reduction followed by SAM assembly should be directly applicable. However, the shorter alkyl chain of 3-pentanethiol (C5) compared to n-dodecanethiol (C12) will result in a less densely packed and potentially less ordered monolayer, which may affect its stability and protective properties.
Q: What is the evidence for the formation of a nickel sulfide (NiS) sublayer? A: The study points to electrochemical behavior that is consistent with the presence of a NiS adlayer. This suggests that during the SAM formation process, some sulfur may incorporate into the nickel surface beyond a simple thiolate bond [1].
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Poor monolayer coverage | Incomplete removal of the native nickel oxide layer. | Ensure the hydrazine solution is fresh and the immersion time is sufficient. Perform the reduction and transfer to the thiol solution quickly to prevent re-oxidation. |
| Contamination on the nickel surface. | Ensure thorough cleaning of the nickel substrate (e.g., with ethanol and acetone) before the reduction step. | |
| Low molecular order in the SAM | Incorrect immersion time or thiol concentration. | Optimize the SAM formation conditions. Longer immersion times (e.g., 6-12 hours) and moderate thiol concentrations (1-10 mM) can improve ordering. |
| The chain length of 3-pentanethiol is too short. | The C5 chain does not facilitate strong van der Waals interactions for a highly ordered film. This is an inherent property of the molecule. | |
| SAM does not protect against corrosion | Presence of defects or pinholes in the monolayer. | The shorter chain of 3-pentanethiol naturally provides less robust corrosion protection compared to longer-chain alkanethiols. Consider it for applications where a thin, less insulating layer is needed. |
The search results indicate that specific data on 3-pentanethiol is scarce. To build a more comprehensive knowledge base for your support center, I suggest:
The analysis of trace-level 3-pentanethiol is challenging due to its low concentration, high reactivity, and complex sample backgrounds. The following table summarizes two effective methodological approaches.
| Method | Key Principle | Best For Matrices | Reported Performance |
|---|---|---|---|
| UPLC-MS/MS with Derivatization [1] | Derivatization with 4,4'-Dithiodipyridine (DTDP) stabilizes thiols and enhances MS detection sensitivity. | Alcoholic beverages (e.g., Baijiu), liquid samples. | Identification and quantification of 11 volatile thiols; method applied to commercial samples [1]. |
| Ratiometric Fluorescent Sensor [2] | A single sensor (TPE-ssHPA@Cu NCs-Ce³⁺) produces unique multi-channel fluorescence response patterns for different thiols. | Processed meat broths, food homogenates. | Differentiation of 6 thiols; rapid response (2 min); micromolar-level LOD [2]. |
Here are answers to common specific issues you might encounter during your experiments.
Low Analytical Recovery During UPLC-MS/MS Analysis
Poor Chromatographic Separation of 3-Pentanethiol
Inability to Distinguish 3-Pentanethiol from Other Thiols
High Background Noise or Signal Suppression in MS Detection
1. UPLC-MS/MS Method for Liquid Matrices (e.g., Beverages) [1]
This protocol is adapted from a method developed for analyzing volatile thiols in Chinese liquor.
2. Sensor-Based Detection for Complex Solid Matrices (e.g., Food) [2]
This method uses a synthesized ratiometric fluorescent sensor.
The following diagrams outline the core experimental processes for the two main methods.
Workflow for UPLC-MS/MS analysis of 3-pentanethiol using derivatization [1].
Workflow for sensor-based detection and identification of 3-pentanethiol [2].
| Property | Value | Source |
|---|---|---|
| CAS Number | 616-31-9 | [1] [2] [3] |
| Molecular Formula | C₅H₁₂S | [1] [2] [3] |
| Molecular Weight | 104.21 g/mol | [1] [2] |
| Boiling Point | 113.9 °C | [2] |
| Flash Point | 15 °C | [3] |
| Density | 0.837 g/cm³ | [2] |
| logP (Partition Coeff.) | 2.66 | [2] |
| Odor Description | Sulfurous, gassy, durian fruity, roasted, savory | [2] |
While detailed stability studies in various solvents are lacking, the general chemical properties and known behaviors of thiols provide crucial handling insights.
Based on general thiol chemistry [4], the following practices are recommended to enhance stability in experimental settings:
Q1: What is the primary stability concern when working with this compound? The main concern is its susceptibility to oxidation by air, leading to the formation of disulfide bridges. This process can be accelerated by heat, light, and metal ions [4].
Q2: How should I dispose of waste containing this compound? While specific disposal data is not available, general protocols for flammable and toxic organic thiols should be followed. Contact your institution's environmental health and safety department for approved disposal methods.
Q3: My this compound solution has developed an off-odor. What does this indicate? As this compound already has a strong, sulfurous odor, a change in odor could indicate partial decomposition or the formation of new compounds like disulfides. The solution should be considered potentially degraded.
For a logical approach to diagnosing stability issues, you can follow this general workflow. Note that this is a generalized diagram based on thiol chemistry principles, as specific protocols for this compound were not located.
The searched information is insufficient for a complete technical guide. To build a more comprehensive knowledge base, I suggest you:
This guide addresses common issues that can lead to low yields in thiol synthesis, using general principles that are applicable to 3-pentanethiol.
| Problem & Symptoms | Potential Causes | Recommended Solutions |
|---|---|---|
| Low Yield/Product Purity: Excessive by-products, difficult purification. | Inefficient reaction conditions; unsuitable catalysts or solvents. | Optimize acid mediator and solvent. For thioacetal/thioketal synthesis, H₂SO₄ in DCE gave superior yields (up to 95%) compared to other acids or solvents [1]. |
| Low Conversion: Starting materials remain; reaction stalls. | Incorrect reaction temperature; insufficient reaction time. | Carefully control temperature. One optimized procedure requires 60°C for 24 hours; lower temperatures (e.g., 40°C) can drastically reduce yield to 42% [1]. |
| Thiol Oxidation: Formation of disulfide by-products. | Exposure to oxygen in air. | Use inert atmosphere (Argon/N₂). Perform reactions under a slight positive pressure of inert gas to exclude air [2]. |
| Handling Issues: Product decomposition; inconsistent results. | Lability of intermediates or final product. | Control temperature and light: Keep reactions at or below 0°C during work-up to prevent decomposition [3]. Perform light-sensitive reactions in the dark [2]. |
What are the fundamental properties of thiols that affect their synthesis? Thiols are more acidic (pKa ~11) than alcohols, making their conjugate bases (thiolates) excellent nucleophiles but weaker bases. This means they favor SN2 reactions with alkyl halides without competing elimination, a key synthetic route [4]. However, thiols are prone to oxidation, easily forming disulfides, which underscores the need for an oxygen-free environment [4].
How can the formation of different products (e.g., Thioketals vs. β-Sulfanyl Ketones) be controlled? Product selectivity can be directed by the choice of reagent. A study showed that using methanesulfonic anhydride (Ms₂O) promoted the formation of thioketals, whereas switching to sulfuric acid (H₂SO₄) under otherwise identical conditions gave β-sulfanyl ketones as the major product [1].
What are the critical safety and handling considerations?
The following diagram outlines a systematic approach to troubleshooting and optimizing your synthesis process.
While a direct synthesis of 3-pentanethiol was not found, the following protocol for a related iodoalkene illustrates the meticulous techniques required for high-yield, sulfur-containing compound synthesis.
Example: Synthesis of (Z)-1-(2-Iodovinyl)-4-methoxybenzene [2] This procedure highlights critical techniques for handling sensitive intermediates.
Q1: Why is pentane-3-thiol prone to oxidation during storage? Thiols, including this compound, contain a sulfur-hydrogen (S-H) bond. The sulfur atom is easily oxidized by ambient oxygen, leading to the formation of disulfide bonds. This process transforms the thiol (R-SH) into a disulfide (R-S-S-R) [1]. This reaction can be catalyzed by light, heat, or trace metal ions, making controlled storage conditions critical.
Q2: What are the general strategies to prevent thiol oxidation? The core strategy involves eliminating the factors that drive the oxidation reaction. The table below summarizes the key parameters to control.
| Parameter to Control | Recommended Practice | Primary Purpose |
|---|---|---|
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | Removes gaseous oxidizer (oxygen) [1]. |
| Light | Store in a dark, opaque container or amber glass vial | Prevents photolytic radical reactions that initiate oxidation [1]. |
| Temperature | Store at low temperatures (e.g., -20°C or lower) | Slows down reaction kinetics and degradation rate. |
| Solvent | Use in solution with degassed, anhydrous solvents | Eliminates oxygen and moisture from the liquid medium. |
| Stabilizers | Add radical inhibitors (e.g., BHT) or chelating agents (e.g., EDTA) | Scavenges initiating free radicals or sequesters catalytic metal ions [1]. |
| Container | Ensure container is sealed and airtight | Maintains the integrity of the internal storage atmosphere. |
If you suspect your this compound has degraded, the following workflow can help diagnose and address the issue. The diagram below outlines the logical steps for troubleshooting.
Problem: The thiol has a weak or absent characteristic odor.
Problem: The liquid shows discoloration (yellow/brown).
Problem: Analysis (TLC/NMR) shows multiple unknown products.
For researchers preparing a new batch of this compound for storage, the following protocol is recommended.
I hope this technical support center provides a solid foundation for handling this compound. Should you need to investigate the oxidation properties of related compounds, the synthesis and analysis of pentanethiol-stabilized gold nanoparticles is a well-documented process that may offer further insights [2].
The table below summarizes two technical approaches for quantifying low-molecular-weight thiols like 3-pentanethiol, based on current literature.
| Method | Principle | Key Reagents | Key Instrumentation | Reported Advantages / Notes |
|---|
| Derivatization with UHPLC-MS/MS [1] | Derivatization of sulfhydryl (-SH) group with a maleimide probe (e.g., FEM or FMEA) for stabilization and sensitive detection. | - N-(2-ferroceneethyl) maleimide (FEM)
Based on the most detailed methodology found, here is a generalized workflow for analyzing 3-pentanethiol. You will need to optimize concentrations and conditions for your specific context [1].
This procedure is adapted from a method developed for sulfhydryls in wine and can be a starting point for other matrices [1].
Derivatization of Free Thiols:
Measurement of Total Releasable Thiols (Optional):
Sample Termination and Preparation:
UHPLC-MS/MS Analysis:
Q: What is the expected Limit of Detection (LOD) for this method? A: While a specific LOD for 3-pentanethiol is not provided, the core method is described as "highly selective and sensitive" and capable of detecting other thiols like ethanethiol and methanethiol at "aroma-active concentrations," which are typically in the low parts-per-billion (ppb) or nanogram-per-liter range [1]. The LOD can be empirically determined using standard approaches, such as calculating the concentration that gives a signal-to-noise ratio of 3 [3].
Q: My sample has a complex matrix. How can I ensure accuracy? A: The method was designed for complex wine matrices, which bodes well for other challenging samples [1]. For highest accuracy:
Q: I am seeing high background or interference. What should I do? A:
Q: Where can I find basic reference data for 3-pentanethiol? A: The NIST Chemistry WebBook provides a mass spectrum for 3-methyl-3-pentanethiol (CAS 1639-03-8), which can be very useful for confirming its identity, especially if you are using GC-MS [4].
What is SPE and why is it used for thiols? Solid-Phase Extraction (SPE) is a sample preparation technique that uses a solid sorbent to isolate and concentrate target analytes from a liquid sample. For thiols, which are often present at low concentrations in complex biological matrices like blood and urine, SPE is crucial for removing interfering compounds and improving the sensitivity of subsequent analysis by HPLC or LC-MS [1] [2]. Thiols contain a sulfhydryl group (-SH) that is reactive and can be easily oxidized, making their analysis challenging [3]. Specialized SPE and sample handling protocols are necessary to preserve the native redox state of these molecules and achieve accurate quantification [2] [4] [3].
What are the core steps of a generic SPE workflow? The following diagram outlines the universal steps for an SPE procedure. The specific conditions for each step (e.g., solvent choice) vary depending on your thiols and sample type, as detailed in the protocol section.
The protocol below is adapted from a published method for the sensitive determination of thiols in human blood and urine using SPE coupled with LC-fluorescence detection [2]. A key feature is the derivatization of thiols with a fluorescent probe, BODIPY Fl-C1-IA, to facilitate detection.
1. Sample Pre-treatment and Derivatization
2. SPE Sorbent and Format Selection
3. SPE Procedure Execution Follow the generic workflow above with these specific conditions:
4. Post-SPE Analysis
Here are solutions to frequent issues that can affect recovery and reproducibility.
| Problem & Phenomenon | Possible Causes | Recommended Solutions |
|---|
| Low Recovery Analytes not fully collected in eluent. | • Sorbent drying out during conditioning/equilibration [1]. • Flow rate too high, reducing analyte-sorbent interaction time [1] [6]. • Incorrect elution solvent strength or volume [5]. | • Keep ~1mm of solvent above sorbent bed during conditioning [1]. • Reduce flow rate to ≤1 mL/min; for ion-exchange, go as low as 100 µL/min [5]. • Use a stronger elution solvent or increase volume; employ two small aliquots [1]. | | Poor Cleanliness High background noise in analysis. | • Insufficient washing of weakly bound interferences [5] [7]. | • Optimize wash strength: Use the strongest wash solvent possible that does not elute your thiols [5]. Perform a wash solvent titration for best results. | | Poor Reproducibility High variability in results. | • Inconsistent flow rates [6]. • Incomplete sample-sorbent interactions. | • Use a vacuum manifold or positive pressure system for steady flow [1]. • Introduce soak steps (1-5 minutes) after sample loading and before elution to improve consistency [5]. | | Clogged Cartridge Slow or halted flow. | • Particulates in the sample matrix [6]. | • Pre-treat sample: Centrifuge or filter samples with high particulate content before loading [1] [6]. |
The core difference between these two isomers lies in the position of the thiol (-SH) functional group, which significantly influences their physical properties and reactivity.
| Property | 1-Pentanethiol (Pentyl mercaptan) | 3-Pentanethiol (3-Pentyl mercaptan) |
|---|---|---|
| IUPAC Name | Pentane-1-thiol [1] [2] | 3-Pentanethiol [3] |
| Common Name | n-Amyl mercaptan [1] [2] | 3-Pentyl mercaptan [3] |
| Molecular Formula | C5H12S [1] [2] | C5H12S [3] |
| Molecular Structure | CH3(CH2)3CH2SH | CH3CH2CH(SH)CH2CH3 |
| Molecular Weight | 104.21 g/mol [2] | 104.21 g/mol [3] |
| Boiling Point | 126-127 °C [3] [2] | 116 °C [3] |
| Density | 0.84 g/mL @ 25°C [2] | 0.841 g/mL (est.) [3] |
The following diagram illustrates the key structural difference that drives the variation in their properties.
Thiols are characterized by their high reactivity, primarily through the sulfur-containing thiolate anion (RS⁻), which is a potent nucleophile [4]. The position of the thiol group is a key determinant of their behavior.
Both thiols can be oxidized to form disulfides (R-S-S-R), a reaction crucial in biological systems (e.g., in protein structure) and organic synthesis [5] [4]. The general reaction is: [ 2 R\text{-}SH \rightarrow R\text{-}S\text{-}S\text{-}R ]
For your research and drug development work, here are practical suggestions for sourcing and handling these compounds:
The table below synthesizes findings from a comparative study on copper surface treatment, highlighting how different aliphatic thiol-based molecules perform [1].
| Thiol Type | Example Compound | Film Organization / Packing Density | Stability (Anodic/Cathodic) | Key Characteristics |
|---|---|---|---|---|
| Aliphatic Monothiol | n-tetradecanethiol | High, densely packed | Moderate | Standard benchmark; well-organized films but with limited stability. |
| Aliphatic Dithiol | 2-dodecylpropane-1,3-dithiol | Somewhat poorer organization | Highest | Chelating effect with two sulfur anchors provides superior adhesion and desorption resistance. |
| Dithiocarboxylic Acid | n-tetradecanedithiocarboxylic acid | High, comparable to monothiol | Lowest | Forms less stable films, potentially useful for applications requiring transient coatings. |
The data in the table above was generated using standardized experimental methods. Here are the detailed protocols from the study for key characterization techniques.
Researchers used several techniques to assess the quality and stability of the SAMs:
Polarization Modulation Infrared Reflection–Absorption Spectroscopy (PM-IRRAS)
Electrochemical Stability Analysis
While the data above is for copper, research on other surfaces provides critical insights for application selection.
The following diagram illustrates a general workflow for modifying a surface with aliphatic thiols and characterizing the resulting monolayer, based on the protocols cited.
To summarize the findings for your application:
Here is the confirmed data gathered from the search results:
| Property | Information |
|---|---|
| CAS Number | 616-31-9 [1] |
| Molecular Formula | C5H12S [1] [2] |
| Odor Description | Sulfurous, gassy, durian-like, fruity, roasted, savory [1] |
| Flavor Description | Meaty, brothy, sulfurous [1] |
| Use Levels (FEMA GRAS) | Typically 0.01 to 0.1 ppm in various food categories (e.g., meats, seasonings, soups) [1] |
Although your target compound's threshold is missing, the search results detail why obtaining such data is challenging and describe specialized techniques for analyzing potent volatile thiols [3]. These methods are crucial for researchers because thiols often have extremely low odor detection thresholds (in the nanogram per liter range) and are highly reactive and difficult to isolate [3].
Common analytical workflows for thiols often involve specific extraction and derivatization steps to stabilize these compounds, followed by highly sensitive detection methods like Gas Chromatography-Mass Spectrometry (GC-MS) or GC-Olfactometry (GC-O) [3] [4]. The following diagram outlines a generalized experimental protocol for thiol analysis based on these methodologies.
Given the absence of specific data, here are suggestions for your next steps:
The table below summarizes the key ions and appearance energies for 3-pentanethiol from the NIST database [1] [2].
| m/z Value | Ion Formula / Fragment Name | Appearance Energy (AE) | Related Neutral Fragment(s) Lost |
|---|---|---|---|
| 104.214 | C5H12S⁺⁺ (Molecular Ion, M⁺⁺) | Not Specified | N/A |
| 75 | C3H7S⁺ | 10.6 ± 0.15 eV | C2H5⁺ |
| 47 | CH3S⁺ | 12.1 eV | C2H5⁺ + C2H4 |
The data from NIST was obtained using electron ionization (EI) mass spectrometry [2], a standard method where vaporized sample molecules are bombarded with high-energy electrons [3] [4]. This collision knocks an electron out of the molecule, creating a positively charged molecular ion (M⁺⁺). The molecular ion is often unstable and breaks apart into smaller fragment ions and neutral radicals. The mass spectrometer separates these fragment ions based on their mass-to-charge ratio (m/z) to produce a spectrum [3].
The provided data allows for the interpretation of two key fragmentation pathways for the 3-pentanethiol molecular ion, visualized in the diagram below.
For a complete analysis, the base peak (the most intense peak in the spectrum, set to 100% relative abundance) must be identified. A full interpretation would account for all major peaks by proposing fragmentation mechanisms that explain their formation, considering the stability of the resulting ions and radicals [3] [4]. Common fragments in thiols can also include ions resulting from the loss of H2S or the formation of H2S⁺⁺.
| Analytical Technique | Context of Use / Key Findings | Reference / Source |
|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Used for the trace-level determination of vesicant compounds (chemical warfare agents) in air samples. The study found that pentanethiols showed greatly reduced peak areas due to likely incomplete desorption from the sorbent tube. | [1] |
| Not Specified (Occurrence) | Listed as a nutraceutical compound present in chives. The study focused on molecular targets for cancer prevention, not analytical quantification. | [2] |
| Mass Spectrometry (Electron Ionization) | The NIST Chemistry WebBook provides a reference mass spectrum for 3-pentanethiol. This is a key resource for identifying the compound but does not constitute a full quantitative method. | [3] [4] |
While data on 3-pentanethiol is sparse, a recent review on assessing thiol antioxidants in biological fluids offers valuable insights into the general strengths and weaknesses of common analytical platforms [5]. This information can guide your method development.
The flowchart below illustrates the decision-making workflow for selecting a thiol quantification method based on your research requirements:
Here is a comparative summary of these analytical techniques:
| Method | Key Principle | Key Advantages | Key Limitations / Challenges |
|---|---|---|---|
| Spectrophotometry | Measures light absorption/emission after reaction with thiol groups. | Simple, cost-effective. | Can lack specificity; subject to interference. |
| Chromatography | Separates analytes (e.g., via HPLC/GC) before detection. | Excellent separation of complex mixtures. | Can require longer analysis times and derivatization. |
| Electrochemical Methods | Measures current from oxidation/reduction of thiol groups. | Enables real-time monitoring. | Can suffer from interference and electrode fouling. |
| Mass Spectrometry | Detects ions based on mass-to-charge ratio (often coupled with LC/GC). | High sensitivity and selectivity. | Requires sophisticated, expensive instrumentation. |
Given the lack of a ready-made guide, here are steps you can take to develop and validate your own method for 3-pentanethiol:
The table below summarizes key properties of pentane-3-thiol and related compounds for comparison.
| Property | This compound [1] [2] | Butane-1-thiol [3] | 1-Pentanethiol (Implied from context [4]) |
|---|---|---|---|
| CAS Registry Number | 616-31-9 | 109-79-5 | 110-66-7 |
| Molecular Formula | C5H12S | C4H10S | C5H12S |
| Molecular Weight (g/mol) | 104.21 | 90.19 | 104.21 |
| Boiling Point (°C / K) | 113.9 / 387.05 | 98.2 / 371.3 | ~126 (est.) |
| Structural Isomer Type | Secondary thiol | Primary thiol | Primary thiol |
| Odor Description | Information missing | Extremely foul, skunk-like [3] | Information missing |
Most current research focuses on specific applications of thiols rather than direct, comprehensive comparisons of their innate properties.
For a meaningful performance comparison relevant to drug development, you might consider designing experiments around the following areas:
This diagram outlines a general experimental workflow for functionalizing gold nanoparticles with thiols, a key protocol in nanotechnology applications [4].
The available public data is a starting point. For a comprehensive guide, I suggest you:
The table below summarizes the key identifiers for 3-pentanethiol from the NIST Chemistry WebBook [1] [2]:
| Property | Value |
|---|---|
| CAS Registry Number | 616-31-9 [1] [2] [3] |
| Molecular Formula | C(5)H({12})S [1] [2] [3] |
| Molecular Weight | 104.214 g/mol [1] [2] [3] |
| IUPAC Name | 3-pentanethiol [1] [2] |
| Other Names | pentane-3-thiol [1] [2] |
The search results confirm the identity of 3-pentanethiol but do not contain its experimental (^1)H or (^{13})C NMR spectra. The NIST pages note that more data may be available on subscription sites [1] [2].
For proton NMR, thiol protons (-SH) typically appear as a broad singlet and are highly variable, often between 1.0-3.0 ppm [4]. These protons are also exchangeable, meaning their signal can disappear upon shaking the sample with deuterated water (D(_2)O) [4].
To verify computational NMR predictions, you would typically follow the workflow below, which involves obtaining a reference spectrum and comparing it to the calculated data.
The diagram below illustrates the key factors that influence the chemical shift of protons in organic molecules, which is crucial for making and verifying correct assignments [4].
Since the public search did not yield the specific NMR values, here are suggestions for finding them:
The table below summarizes the only experimental retention data found for 3-pentanethiol, which is from Gas Chromatography, not HPLC. These Kovats Retention Index (RI) values can serve as a reference point for its relative polarity and behavior [1].
| Column Type | Active Phase | Temperature (°C) | Retention Index (I) |
|---|---|---|---|
| Polar (Capillary) | PEG-20M | 93 | 979.5 [1] |
| Polar (Capillary) | PEG-20M | 80 | 973.9 [1] |
| Non-polar (Capillary) | DC-200 | 50 | 758 [1] |
Since direct HPLC data is unavailable, you would need to develop a method. The following workflow outlines a systematic approach based on general HPLC principles [2] [3].
To reduce experimental workload, you can use predictive methods:
Thiols can be synthesized through several well-established pathways. The table below summarizes the core methods, which can be adapted for producing specific compounds like 3-pentanethiol.
| Method Name | General Principle & Starting Materials | Typical Conditions | Key Advantages | Key Limitations/Challenges |
|---|---|---|---|---|
| Nucleophilic Substitution [1] | Organic halides + metallic hydrosulfides (e.g., NaSH, KSH). | - | Direct method; wide substrate availability. | Can produce dialkyl sulfide by-products, reducing yield and purity [1]. |
| Thiourea Route [1] | 1. Alkyl halide + thiourea. 2. Hydrolysis of isothiouronium salt intermediate. | Alkaline hydrolysis | Common, reliable method; avoids some sulfide by-products. | Requires two steps [1]. | | Thioacetic Acid Addition [1] | 1. Radical addition of thioacetic acid to an olefin. 2. Hydrolysis of the thioester. | Radical initiators (heat/light), then hydrolysis | Anti-Markovnikov selectivity; uses readily available olefins [1]. | Requires two steps [1]. | | Reduction [1] | Reduction of sulfonyl chlorides or disulfides. | Reducing agents (e.g., Zn/HCl, LiAlH₄). | Useful for aromatic thiols from sulfonyl chlorides [1]. | - | | Organometallic Route [1] | Reaction of elemental sulfur with Grignard or organolithium reagents. | - | Provides a direct route to the thiol [1]. | Handling sensitive, highly reactive organometallic compounds [1]. |
Here are detailed protocols for two of the most common and practical laboratory-scale methods for synthesizing aliphatic thiols.
This classic method involves the formation of an isothiouronium salt followed by its hydrolysis to release the thiol.
This method is valuable for synthesizing thiols with the sulfur atom at the end of the carbon chain.
The following diagram outlines the logical decision-making process for selecting a suitable synthetic route based on the starting material and desired selectivity.
Since a direct comparison for 3-pentanethiol is not available in the current search, you may find these approaches helpful:
Flammable;Acute Toxic;Irritant